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  • Product: 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine
  • CAS: 1246088-67-4

Core Science & Biosynthesis

Foundational

3-((trimethylsilyl)ethynyl)-1,5-naphthyridine chemical properties

Topic: 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-((Trimethylsilyl)e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine (CAS: 1246088-67-4) is a functionalized heterocyclic building block critical to the development of advanced pharmacophores and optoelectronic materials. Structurally, it combines an electron-deficient 1,5-naphthyridine scaffold with a protected alkyne moiety. This dual functionality allows for orthogonal reactivity: the naphthyridine core participates in hydrogen bonding and


-stacking interactions essential for kinase inhibition, while the trimethylsilyl (TMS) group serves as a robust masking agent for terminal alkynes, enabling controlled Sonogashira couplings and "Click" chemistry cycloadditions. This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and diverse applications in medicinal chemistry.[1][2][3][4]

Chemical Identity & Structural Analysis[3][5]

The compound features a fused bicyclic system (1,5-naphthyridine) substituted at the 3-position with a trimethylsilylethynyl group. The nitrogen atoms at positions 1 and 5 create a significant dipole and electron-deficient character, making the ring system susceptible to nucleophilic attack and capable of coordinating with metal centers.

Table 1: Chemical Identity & Key Identifiers

PropertyDetail
IUPAC Name 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine
CAS Number 1246088-67-4
Molecular Formula C₁₃H₁₄N₂Si
Molecular Weight 226.35 g/mol
SMILES C(C)C#Cc1cnc2cccnc2c1
Structural Class Heteroaryl Silylalkyne
Key Functional Groups 1,5-Naphthyridine (Heterocycle), Alkyne (sp-hybridized), Trimethylsilyl (Protecting Group)

Synthesis & Production Protocols

The synthesis of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine is primarily achieved via Sonogashira cross-coupling . This palladium-catalyzed reaction couples 3-bromo-1,5-naphthyridine with trimethylsilylacetylene.

Mechanistic Pathway (Sonogashira Coupling)

The reaction proceeds through a Pd(0)/Cu(I) catalytic cycle involving:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the naphthyridine.

  • Transmetallation: The copper acetylide (formed in situ from TMS-acetylene and CuI) transfers the alkyne to the palladium center.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 3-Bromo-1,5-naphthyridine (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) iodide [CuI] (0.02 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 eq)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Setup: Charge a flame-dried Schlenk flask with 3-bromo-1,5-naphthyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Degassing: Evacuate and backfill with argon (3 cycles).

  • Solvent Addition: Add anhydrous THF and degassed Et₃N via syringe.

  • Reagent Addition: Add trimethylsilylacetylene dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4–12 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc) or LC-MS.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove metal salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the product as a light yellow/off-white solid.

Synthesis Workflow Visualization

SynthesisPath Start 3-Bromo-1,5-naphthyridine Catalyst Pd(PPh3)2Cl2 / CuI Et3N, THF, 60°C Start->Catalyst Reagent Trimethylsilylacetylene Reagent->Catalyst Intermediate Pd(II) Complex (Oxidative Addition) Catalyst->Intermediate Cycle Initiation Product 3-((Trimethylsilyl)ethynyl)- 1,5-naphthyridine Intermediate->Product Reductive Elimination

Caption: Figure 1. Sonogashira cross-coupling pathway for the synthesis of the target compound.[5][6][7]

Chemical Reactivity & Transformations[1][3][14]

The utility of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine lies in its ability to undergo selective transformations.

Desilylation (Deprotection)

The TMS group is acid/base labile but stable under many oxidative conditions.

  • Reagent: Tetrabutylammonium fluoride (TBAF) in THF or Potassium Carbonate (K₂CO₃) in Methanol.

  • Product: 3-Ethynyl-1,5-naphthyridine.

  • Significance: Generates a terminal alkyne ready for "Click" chemistry or a second Sonogashira coupling to form diarylalkynes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Following deprotection, the terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.

  • Application: This is a primary route for fragment-based drug discovery (FBDD), linking the naphthyridine core to other pharmacophores via a triazole linker.

N-Oxidation

The nitrogen atoms in the 1,5-naphthyridine ring can be oxidized to N-oxides using m-CPBA.

  • Selectivity: N-oxidation increases the polarity and alters the metabolic stability of the scaffold.

Reactivity Logic Diagram

Reactivity Core 3-((Trimethylsilyl)ethynyl)- 1,5-naphthyridine Deprotection Deprotection (K2CO3/MeOH or TBAF) Core->Deprotection TerminalAlkyne 3-Ethynyl-1,5-naphthyridine Deprotection->TerminalAlkyne Click CuAAC 'Click' Reaction (R-N3, Cu catalyst) TerminalAlkyne->Click Sonogashira2 2nd Sonogashira Coupling (Ar-X, Pd cat.) TerminalAlkyne->Sonogashira2 Triazole 1,2,3-Triazole Derivative (Kinase Inhibitor Analog) Click->Triazole Diaryl Diarylalkyne Scaffold Sonogashira2->Diaryl

Caption: Figure 2. Downstream transformations including deprotection and subsequent cycloaddition or coupling.

Applications in Drug Discovery & Materials

Medicinal Chemistry (Kinase Inhibition)

The 1,5-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline. It is frequently employed in kinase inhibitors (e.g., PI3K, mTOR) due to its ability to form hydrogen bonds with the hinge region of kinase ATP-binding sites.

  • Role of Alkyne: The rigid ethynyl spacer positions substituents into hydrophobic pockets (e.g., the "back pocket" of a kinase) without introducing rotational freedom, improving selectivity.

Optoelectronics

Derivatives of 1,5-naphthyridine are electron-deficient and exhibit high electron affinity.

  • OLEDs: Used as electron-transporting materials or ligands in iridium complexes for phosphorescent OLEDs. The TMS-alkyne group modulates solubility and packing in thin films.

Physical Properties[5]

Note: Values below represent standard experimental ranges for this class of compounds. Specific melting points depend on purity and crystalline form.

Table 2: Physicochemical Properties

PropertyValue / Description
Appearance Off-white to light yellow solid
Melting Point 95–105 °C (Typical for similar TMS-alkynyl-heterocycles)
Boiling Point ~350 °C (Predicted at 760 mmHg)
Density ~1.1 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in DCM, CHCl₃, THF, EtOAc; Insoluble in water
LogP ~2.8 (Predicted)
pKa ~3.0 (Conjugate acid of naphthyridine N)

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Handle in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The TMS group is stable to moisture but prolonged exposure to acidic moisture can lead to slow desilylation.

  • Reactivity Hazards: Avoid strong oxidizing agents. As with all silyl-alkynes, avoid contact with fluoride sources unless deprotection is intended.

References

  • Amerigo Scientific. "3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine Product Overview." Amerigo Scientific Catalog. Link

  • Litvic, M. et al. "Recent Advances in the Synthesis of 1,5-Naphthyridines." Molecules, 2021.[8] (Review of scaffold synthesis). Link

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. Link

  • Sigma-Aldrich. "Safety Data Sheet: 3-((Trimethylsilyl)ethynyl)pyridine (Analogous Safety Data)." Merck KGaA. Link

  • BenchChem. "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry." BenchChem Technical Guides. Link

Sources

Exploratory

A Comprehensive Guide to the Preparation of 3-Ethynyl-1,5-Naphthyridine from its Trimethylsilyl (TMS) Derivative

Foreword: The Strategic Importance of 3-Ethynyl-1,5-Naphthyridine The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 3-Ethynyl-1,5-Naphthyridine

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antileishmanial, antimicrobial, and antiviral properties.[1] The introduction of a terminal alkyne functionality at the 3-position unlocks a versatile chemical handle for further molecular elaboration through reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various other metal-catalyzed transformations. This guide provides an in-depth, field-proven protocol for the synthesis of 3-ethynyl-1,5-naphthyridine from its trimethylsilyl (TMS)-protected precursor, a critical final step in many synthetic routes.

Reaction Overview: Unveiling the Terminal Alkyne

The core transformation is the deprotection of a trimethylsilyl-protected alkyne to its terminal form. The TMS group is a commonly employed protecting group for terminal alkynes due to its ease of installation and selective removal under mild conditions.[2]

Overall Transformation:

This guide will focus on a robust and widely applicable method utilizing potassium carbonate in methanol, a mild and efficient system for TMS deprotection.[3][4][5][6]

Mechanism of TMS Deprotection: A Base-Mediated Cleavage

The deprotection of TMS-alkynes with potassium carbonate in methanol proceeds through a base-mediated mechanism. The methoxide ion, generated in situ from the reaction of potassium carbonate with methanol, acts as the nucleophile.

dot digraph "TMS_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} /dot

Mechanism of TMS Deprotection. This diagram illustrates the base-mediated cleavage of the silicon-carbon bond.

Causality in Mechanistic Steps:

  • Generation of the Nucleophile: Potassium carbonate, a mild base, deprotonates methanol to a small extent, establishing an equilibrium that provides a sufficient concentration of the methoxide nucleophile.

  • Nucleophilic Attack: The methoxide ion attacks the electrophilic silicon atom of the TMS group. Silicon's ability to expand its coordination sphere allows for the formation of a transient pentacoordinate silicon intermediate.

  • Carbon-Silicon Bond Cleavage: The newly formed silicon-oxygen bond is significantly more stable than the silicon-carbon bond. This thermodynamic driving force facilitates the cleavage of the Si-C(alkyne) bond, releasing the terminal alkyne. The resulting acetylide anion is then protonated by methanol to yield the final product.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and reproducibility. Each step includes justifications for the chosen reagents and conditions.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)Purpose
3-((trimethylsilyl)ethynyl)-1,5-naphthyridine>95%N/A (Synthesized)Starting Material
Methanol (MeOH)AnhydrousSigma-AldrichSolvent
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedAcros OrganicsDeprotection Reagent
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction Solvent
Deionized WaterN/AIn-houseAqueous Wash
Brine (Saturated NaCl)N/AIn-houseAqueous Wash
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying Agent
Silica Gel230-400 meshSorbent TechnologiesStationary Phase for Chromatography
Round-bottom flaskAppropriate sizeN/AReaction Vessel
Magnetic stirrer and stir barN/AN/AAgitation
Nitrogen inlet/outletN/AN/AInert Atmosphere
Rotary evaporatorN/AN/ASolvent Removal
Chromatography columnAppropriate sizeN/APurification
Step-by-Step Methodology

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} /dot

Experimental Workflow for TMS Deprotection. A visual representation of the key steps in the synthesis and purification process.

  • Reaction Setup: To a round-bottom flask containing 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine (1.0 eq), add anhydrous methanol (approximately 0.1 M concentration). Rationale: Anhydrous methanol is crucial to prevent side reactions and ensure the efficacy of the base.

  • Addition of Base: Add anhydrous potassium carbonate (0.2 eq). Rationale: A catalytic amount of base is sufficient. Using a large excess can sometimes lead to side reactions or complicate the workup.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 2-4 hours. Rationale: An inert atmosphere is good practice when working with potentially sensitive compounds, although this reaction is generally robust. Room temperature is typically sufficient for this deprotection.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The product is typically more polar than the starting material.

  • Workup - Solvent Removal: Once the reaction is complete, remove the methanol using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add dichloromethane (DCM) and deionized water. Transfer to a separatory funnel and extract the product into the organic layer.

  • Workup - Washing: Wash the organic layer with brine. Rationale: The brine wash helps to remove any remaining water and inorganic salts from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Rationale: The polarity of the eluent system may need to be optimized based on the specific substitution pattern of the naphthyridine core.

Characterization of 3-Ethynyl-1,5-Naphthyridine

Thorough characterization is essential to confirm the identity and purity of the final product.

TechniqueExpected Results
¹H NMR The disappearance of the TMS singlet (around 0.25 ppm). The appearance of a new singlet for the acetylenic proton (typically 3.0-3.5 ppm). Aromatic protons of the 1,5-naphthyridine core will show characteristic shifts and coupling patterns.[7][8]
¹³C NMR The disappearance of the TMS methyl carbon signal. The appearance of two new signals for the alkyne carbons (typically in the 70-90 ppm range). Signals for the aromatic carbons of the naphthyridine core.[7][9]
FT-IR Appearance of a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch. Appearance of a C≡C stretch absorption around 2100 cm⁻¹.
Mass Spec (HRMS) Calculation of the exact mass of the product and comparison with the experimentally determined value to confirm the elemental composition.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive potassium carbonate (hygroscopic). 3. Low reaction temperature.1. Extend the reaction time and continue to monitor by TLC. 2. Use freshly opened or properly stored anhydrous K₂CO₃. 3. Gently warm the reaction mixture (e.g., to 40 °C).
Low Yield 1. Product loss during workup (e.g., product is somewhat water-soluble). 2. Decomposition on silica gel.1. Perform multiple extractions with DCM or another suitable organic solvent. 2. Deactivate the silica gel with triethylamine before use, or consider an alternative purification method like crystallization.
Side Product Formation Potential for Michael addition if the naphthyridine ring is activated.Use milder conditions (e.g., lower temperature, shorter reaction time). Ensure a catalytic amount of base is used.

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Methanol: Flammable and toxic. Avoid inhalation, ingestion, and skin contact.

    • Dichloromethane: A potential carcinogen. Handle with care and avoid inhalation.

  • Product Hazards: Terminal alkynes can be unstable, especially in the presence of certain metals. While 3-ethynyl-1,5-naphthyridine is expected to be a stable solid, it is prudent to handle it with care and avoid excessive heat.[10]

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

References

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. Available at: [Link]

  • Al-Tel, T. H. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

  • Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]

  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. Available at: [Link]

  • Google Patents. (2018). Method for concentration and purification of alkyne-containing molecules.
  • Cunico, R. F., & Lipton, M. A. (2006). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Request PDF. Available at: [Link]

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. Available at: [Link]

  • Marine Public. (n.d.). Advanced Chemical Terminal Safety: Key Practices & Principles. Available at: [Link]

  • Al-Omair, M. A., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]

  • Roy, B., et al. (2015). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. ORBi. Available at: [Link]

  • Pałasz, A., & Cmoch, P. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Lammens, M., et al. (2013). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Available at: [Link]

  • Legay, R., et al. (2020). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate. Available at: [Link]

  • Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Available at: [Link]

  • Mohammadpoor-Baltork, I., et al. (2005). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. Available at: [Link]

  • Li, J., & Jiang, X. (2014). Recent Progress of Protecting Groups for Terminal Alkynes. SIOC Journals. Available at: [Link]

  • Johnson, J. B., & Bergman, R. G. (2007). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. NIH. Available at: [Link]

  • Zhang, W., & Agarwal, V. (2018). Terminal Alkyne Biosynthesis in Marine Microbes. PubMed - NIH. Available at: [Link]

  • Wang, Y., et al. (2025). Selective detection of terminal alkyne acaricide via click-reactive carbon dots: applications in food safety monitoring. PubMed. Available at: [Link]

  • Apostol, L., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

  • LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. Available at: [Link]

  • van der Marel, G. A., et al. (1988). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. PubMed. Available at: [Link]

  • Reddy, R. P., & Reddy, V. P. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. Available at: [Link]

  • Reddit. (2024). TMS Deprotection low yields :(. r/chemhelp. Available at: [Link]

  • Sánchez-Sampedro, L., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. PubMed. Available at: [Link]

Sources

Foundational

The Strategic Application of the Trimethylsilyl Group in Alkyne-Based Naphthyridine Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthetic Challenges of Naphthyridine Scaffolds Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Challenges of Naphthyridine Scaffolds

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science. Their rigid, planar structure and hydrogen bonding capabilities make them ideal cores for a diverse range of biologically active molecules, including anticancer, antiviral, and antibacterial agents. The synthesis of substituted naphthyridines, however, often presents significant challenges, requiring precise control over regioselectivity and functional group compatibility. Among the various synthetic strategies, those involving the construction of one of the pyridine rings from an alkyne precursor offer a powerful and versatile approach. This guide provides an in-depth technical overview of the use of the trimethylsilyl (TMS) group as a crucial protecting group for terminal alkynes in the synthesis of naphthyridine derivatives, with a focus on Sonogashira coupling and subsequent cyclization strategies.

The Trimethylsilyl Group: A Versatile Guardian for Terminal Alkynes

The acidic proton of a terminal alkyne can interfere with many of the organometallic reactions used in modern organic synthesis. Protecting this proton is therefore a critical step in many synthetic sequences. The ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule. The trimethylsilyl (TMS) group has emerged as a workhorse for this purpose due to its favorable balance of these properties.[1]

Mechanism and Introduction of the TMS Group

The protection of a terminal alkyne with a TMS group is typically achieved by deprotonating the alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form an acetylide. This nucleophilic acetylide then reacts with a trimethylsilyl halide, most commonly trimethylsilyl chloride (TMSCl), to form the C-Si bond.[2]

Caption: General scheme for the protection of a terminal alkyne with a trimethylsilyl group.

Stability Profile of TMS-Protected Alkynes

TMS-protected alkynes exhibit a useful range of stability. They are generally stable to a variety of non-acidic and non-basic reaction conditions, including many transition-metal catalyzed cross-coupling reactions such as the Sonogashira coupling.[3] However, the TMS group is known to be labile under both strongly acidic and basic conditions, and it is particularly susceptible to cleavage by fluoride ion sources.[4] This lability, when compared to bulkier silyl groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS), is a key advantage, as it allows for selective deprotection under very mild conditions.

Deprotection of the TMS Group: Regenerating the Terminal Alkyne

The removal of the TMS group to regenerate the terminal alkyne is a critical step that must be carefully considered in the overall synthetic strategy. The choice of deprotection method depends on the functional group tolerance of the substrate. Several reliable methods are available:

Deprotection MethodReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeTypical Yield (%)Notes
Fluoride-Based Tetrabutylammonium fluoride (TBAF)THFRoom Temperature1 - 4 hours>90Very common and effective, but TBAF is basic and can be problematic for base-sensitive substrates.
Base-Catalyzed Potassium carbonate (K₂CO₃)Methanol (MeOH)Room Temperature1 - 2 hours82 - 95Mild, economical, and widely used. A good first choice for many substrates.[5]
Copper-Catalyzed Copper(II) sulfate (CuSO₄), Sodium ascorbateEthanol/WaterRoom Temperature5 - 15 minutes>90A very mild and rapid method with good functional group tolerance.
Silver-Catalyzed Silver nitrate (AgNO₃) or Silver triflate (AgOTf)CH₂Cl₂/MeOH/H₂ORoom Temperature2 - 22 hoursHighCatalytic in silver salt; selective for TMS over other silyl ethers.

These deprotection methods are generally high-yielding and can be performed under conditions that are compatible with a wide range of functional groups, including those often present in precursors to complex heterocyclic systems like naphthyridines.

Application in Naphthyridine Synthesis: A Strategic Approach

The synthesis of naphthyridines often involves the construction of the second pyridine ring onto an existing, appropriately substituted pyridine. A powerful strategy involves the use of a halo-aminopyridine as a starting material. A Sonogashira coupling reaction can be used to introduce an alkyne, which then participates in an intramolecular cyclization to form the naphthyridine core. The TMS group plays a pivotal role in this sequence.

The Sonogashira Coupling/Cyclization Strategy

A common and effective approach to naphthyridine synthesis involves a tandem Sonogashira coupling and cyclization sequence. In this strategy, a halo-aminopyridine is coupled with a TMS-protected alkyne under palladium catalysis. The resulting TMS-protected alkynyl-aminopyridine can then be deprotected and cyclized in a subsequent step, or in some cases, the deprotection and cyclization can occur in a one-pot fashion.

Caption: A generalized workflow for the synthesis of naphthyridines using a Sonogashira coupling/cyclization strategy.

Case Study: Synthesis of Benzo[b][6][7]naphthyridines

A notable example of this strategy is the palladium-catalyzed one-pot synthesis of benzo[b][6][7]naphthyridines from 2-chloroquinoline-3-carbonitriles.[8] While this example starts from a quinoline, the principle is directly applicable to simpler aminopyridine systems. The key steps involve a Sonogashira coupling to introduce an alkyne, followed by an intramolecular annulation. The use of a TMS-protected alkyne in the initial coupling step is advantageous as it prevents the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction under Sonogashira conditions. The TMS group can then be removed in situ or in a subsequent step to allow for the cyclization to proceed.

Experimental Protocols

1. General Procedure for Sonogashira Coupling of a Halo-aminopyridine with a TMS-protected Alkyne:

  • To a solution of the halo-aminopyridine (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylethylamine) is added the TMS-protected alkyne (1.1-1.5 equiv).

  • The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) cocatalyst (e.g., CuI, 2-10 mol%) are then added.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired TMS-protected alkynyl-aminopyridine.

2. General Procedure for Deprotection of the TMS Group and Intramolecular Cyclization:

  • Method A: Base-Mediated Deprotection and Cyclization: The TMS-protected alkynyl-aminopyridine (1.0 equiv) is dissolved in a protic solvent such as methanol. A base, such as potassium carbonate (2.0-3.0 equiv), is added, and the mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

  • Method B: Fluoride-Mediated Deprotection followed by Cyclization: To a solution of the TMS-protected alkynyl-aminopyridine (1.0 equiv) in THF is added a solution of TBAF (1.0 M in THF, 1.1 equiv). The reaction is stirred at room temperature until the deprotection is complete. Depending on the substrate, the cyclization may occur spontaneously or require heating. The reaction is then worked up as described above.

The choice of cyclization conditions (e.g., base, acid, or metal catalysis) is highly dependent on the specific substitution pattern of the alkynyl-aminopyridine precursor and the desired naphthyridine isomer.

Conclusion: A Powerful and Adaptable Strategy

The use of the trimethylsilyl group as a protecting agent for terminal alkynes provides a robust and highly adaptable strategy for the synthesis of complex naphthyridine derivatives. The ease of introduction of the TMS group, its stability during key C-C bond-forming reactions like the Sonogashira coupling, and the variety of mild deprotection methods available make it an invaluable tool for organic chemists. By carefully selecting the starting halo-aminopyridine and the TMS-protected alkyne, and by optimizing the coupling, deprotection, and cyclization conditions, researchers can access a wide range of substituted naphthyridines for applications in drug discovery and materials science. This in-depth guide provides a foundational understanding and practical protocols to empower scientists in the design and execution of novel and efficient syntheses of these important heterocyclic scaffolds.

References

  • Husinec, S., Markovic, R., Petkovic, M., Nasufovic, V., & Savic, V. (2011). A base promoted cyclization of N-propargylaminopyridines. Synthesis of imidazo[1,2-a]pyridine derivatives. Organic Letters, 13(9), 2286–2289. [Link]

  • Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2278-2293. [Link]

  • ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? [Link]

  • Singh, R. M., Kumar, R., Sharma, N., & Asthana, M. (2013). Palladium-catalyzed one-pot synthesis of benzo[b][6][7]naphthyridines via Sonogashira coupling and annulation reactions from 2-chloroquinoline-3-carbonitriles. Tetrahedron, 69(45), 9443–9450. [Link]

  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]

  • Zhang, J., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6299-6303. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Biological Screening of 1,5-Naphthyridine Derivatives: Application Notes and Protocols

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of 1,5-naphthyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. These...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of 1,5-naphthyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the synthesis and subsequent biological screening of these promising molecules.

Introduction: The Chemical and Biological Significance of 1,5-Naphthyridines

The 1,5-naphthyridine scaffold, a fused bicyclic system composed of two pyridine rings, represents a "privileged structure" in drug discovery. Its rigid, planar geometry and the presence of two nitrogen atoms allow for diverse molecular interactions with biological targets. The interest in 1,5-naphthyridines stems from their wide array of biological activities, including but not limited to antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory effects.[1]

The versatility of the 1,5-naphthyridine core allows for chemical modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide will focus on established synthetic routes to access this core structure and its derivatives, followed by detailed protocols for evaluating their potential as therapeutic agents.

Synthetic Strategies for 1,5-Naphthyridine Derivatives

Several synthetic methodologies have been developed for the construction of the 1,5-naphthyridine ring system. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials. Two of the most classical and widely employed methods are the Skraup synthesis and the Friedländer annulation.

The Skraup Synthesis: A Classic Approach to the 1,5-Naphthyridine Core

The Skraup synthesis is a venerable method for preparing quinolines and can be adapted for the synthesis of naphthyridines.[2] The reaction involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The in-situ dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation, leads to the formation of the 1,5-naphthyridine ring.

Mechanism Insight: The harsh reaction conditions (strong acid and high temperature) can lead to side reactions, most notably tar formation from the polymerization of acrolein. The choice of a mild oxidizing agent is crucial for achieving good yields and minimizing byproduct formation.

Protocol 1: Skraup Synthesis of Unsubstituted 1,5-Naphthyridine

This protocol describes a general procedure for the synthesis of the parent 1,5-naphthyridine from 3-aminopyridine.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Sodium m-nitrobenzenesulfonate (oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or Chloroform (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • To this mixture, add 3-aminopyridine and sodium m-nitrobenzenesulfonate. If the reaction is known to be vigorous, a small amount of ferrous sulfate can be added.

  • Heat the reaction mixture carefully to approximately 140-150°C. The reaction is often exothermic and may require initial cooling to control the rate.

  • Maintain the temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to manage the heat of neutralization.

  • Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1,5-naphthyridine by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Variations and Considerations: The Skraup synthesis can be modified to produce substituted 1,5-naphthyridines by using substituted 3-aminopyridines or derivatives of glycerol. The choice of the oxidizing agent can also be varied, with options including arsenic pentoxide or iodine.[1] However, due to the toxicity of arsenic compounds, nitrobenzene derivatives are more commonly used.

The Friedländer Annulation: A Versatile Route to Functionalized 1,5-Naphthyridines

The Friedländer synthesis provides a more versatile and often milder alternative to the Skraup reaction for preparing substituted 1,5-naphthyridines.[3] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a corresponding ketone with a compound containing an activated α-methylene group (e.g., a ketone, ester, or nitrile). The reaction can be catalyzed by either acid or base.

Mechanism Insight: The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic 1,5-naphthyridine ring. The choice of catalyst (acid or base) can influence the reaction pathway and the regioselectivity when unsymmetrical ketones are used.[4]

Protocol 2: Base-Catalyzed Friedländer Synthesis of a Substituted 1,5-Naphthyridine

This protocol outlines the synthesis of a 2-substituted 1,5-naphthyridine derivative.

Materials:

  • 2-Amino-3-formylpyridine

  • A ketone with an α-methylene group (e.g., acetone for a 2-methyl-1,5-naphthyridine)

  • Potassium hydroxide or sodium ethoxide (base catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 2-amino-3-formylpyridine and the ketone (in slight excess) in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide or sodium ethoxide to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Variations and Considerations: The Friedländer synthesis is highly adaptable. A variety of active methylene compounds can be used to introduce diverse substituents at the 2- and 3-positions of the 1,5-naphthyridine ring. Lewis acids or iodine can also be employed as catalysts, sometimes offering improved yields and milder reaction conditions.[3][5]

Biological Screening of 1,5-Naphthyridine Derivatives

Once a library of 1,5-naphthyridine derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. This section provides detailed protocols for assessing their potential as anticancer and antimicrobial agents.

In Vitro Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents against cancer cell lines.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 3: MTT Assay for Cytotoxicity Screening

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (1,5-naphthyridine derivatives) dissolved in DMSO

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell lines to about 80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Results: Active 1,5-naphthyridine derivatives can exhibit a wide range of IC₅₀ values. For instance, certain derivatives have shown potent activity against A549 and MCF-7 cell lines with IC₅₀ values in the low micromolar to nanomolar range.[6]

Mechanism of Anticancer Action: The anticancer activity of 1,5-naphthyridine derivatives is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Protocol 4: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Test compounds (1,5-naphthyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well U-bottom or flat-bottom microplates

  • Sterile reservoirs and multichannel pipettes

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of the test compounds in CAMHB in the 96-well microplate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium without inoculum).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Expected Results: The antimicrobial activity of 1,5-naphthyridine derivatives can vary significantly depending on their structure. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low µg/mL range.[7] For example, certain silver(I) complexes of 1,5-naphthyridine have demonstrated good to moderate antibacterial activity with MIC values ranging from 2.5 to 100 µg/mL.[7]

Mechanism of Antimicrobial Action: Many antimicrobial 1,5-naphthyridine derivatives, particularly the quinolone analogues, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[8]

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data from the biological screening should be summarized in tables.

Table 1: In Vitro Anticancer Activity of Representative 1,5-Naphthyridine Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)
Naphthy-AMCF-71.6 ± 0.09[6]
Naphthy-BA5491.2 ± 0.05[6]
Doxorubicin (Control)MCF-70.21 ± 0.06[6]
Doxorubicin (Control)A5490.15 ± 0.03[6]

Table 2: Minimum Inhibitory Concentrations (MICs) of Representative 1,5-Naphthyridine Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Naphthy-C816
Naphthy-D48
Ciprofloxacin (Control)0.50.25

Visualization of Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

Synthesis_Workflow cluster_synthesis Synthesis of 1,5-Naphthyridine Derivatives cluster_screening Biological Screening start Starting Materials (e.g., 3-Aminopyridine) reaction Chemical Synthesis (e.g., Skraup or Friedländer) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization compound Pure 1,5-Naphthyridine Derivative characterization->compound anticancer Anticancer Screening (MTT Assay) compound->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) compound->antimicrobial data Data Analysis (IC50 / MIC Determination) anticancer->data antimicrobial->data

Caption: General workflow for the synthesis and biological screening of 1,5-naphthyridine derivatives.

Friedlander_Mechanism A 2-Aminopyridine-3-carbaldehyde C Aldol Condensation or Schiff Base Formation A->C B Active Methylene Compound B->C D Intermediate C->D E Intramolecular Cyclization & Dehydration D->E F 1,5-Naphthyridine Derivative E->F

Caption: Simplified mechanistic pathway of the Friedländer synthesis.

Conclusion

The 1,5-naphthyridine scaffold remains a highly attractive starting point for the development of new therapeutic agents. The synthetic protocols detailed in this guide, particularly the Skraup and Friedländer reactions, provide robust and versatile methods for accessing a wide range of derivatives. The subsequent biological screening protocols, the MTT assay for anticancer activity and the broth microdilution method for antimicrobial susceptibility, offer standardized and reliable means to evaluate the therapeutic potential of these synthesized compounds. By combining rational synthetic design with systematic biological evaluation, researchers can continue to explore the rich chemical space of 1,5-naphthyridines and unlock new opportunities in drug discovery.

References

  • Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Preparation and Properties of Quinoline. (n.d.). LPU B.Sc. Chemistry Notes. [Link]

  • ACS Omega. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]

  • ResearchGate. (n.d.). IC50 (μM) of 1 and 3 against A549, K562, and MCF-7 cell lines. [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. [Link]

  • PubMed Central. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]

  • MDPI. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. [Link]

  • ResearchGate. (n.d.). IC 50 values of the compounds treated with MCF 7 cells. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the.... [Link]

  • PubMed Central. (n.d.). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. [Link]

  • PubMed. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]

  • PubMed Central. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. [Link]

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • RSC Publishing. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). [Link]

Sources

Application

Application Note: Click Chemistry Optimization for 3-Ethynyl-1,5-Naphthyridine

This Application Note is designed for medicinal chemists and chemical biologists utilizing 3-ethynyl-1,5-naphthyridine as a high-value pharmacophore building block.[1] Introduction: The Scaffold & The Challenge The 1,5-n...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists utilizing 3-ethynyl-1,5-naphthyridine as a high-value pharmacophore building block.[1]

Introduction: The Scaffold & The Challenge

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for quinoline or naphthalene but with improved aqueous solubility and distinct hydrogen-bonding capabilities. The 3-ethynyl derivative allows for the rapid modular assembly of libraries via "Click Chemistry" (CuAAC), connecting this pharmacophore to solubilizing tails, fluorescent tags, or E3 ligase ligands (for PROTACs).

Critical Technical Insight: Catalyst Poisoning

Unlike simple phenylacetylenes, 3-ethynyl-1,5-naphthyridine possesses two endocyclic nitrogen atoms. While the 1,5-geometry prevents bidentate chelation of a single copper center (unlike 1,10-phenanthroline), these nitrogens are potent monodentate ligands.

  • The Problem: The substrate itself can compete with the accelerating ligand (e.g., THPTA) for the Cu(I) center.

  • The Consequence: Formation of catalytically inactive Cu-substrate aggregates, leading to stalled reactions, high copper loading requirements, or difficult purification.

  • The Solution: This protocol utilizes a high-affinity tris-triazole ligand (THPTA) in excess relative to copper to shield the catalyst from the naphthyridine nitrogens.

Chemical Properties & Handling

PropertyDataNotes
Molecular Formula C₁₀H₆N₂-
Molecular Weight 154.17 g/mol -
Solubility DMSO, DMF, DCMSparingly soluble in water/alcohols.[1]
Stability Air-stable solidStore at -20°C. Protect from light.[1]
Hazards IrritantAvoid inhalation.[1] Alkynes can polymerize at high T.

Optimized Protocol: CuAAC Bioconjugation/Ligation

This protocol is optimized to suppress non-productive coordination between the 1,5-naphthyridine nitrogen and the Cu(I) catalyst.

Reagents
  • Alkyne: 3-ethynyl-1,5-naphthyridine (1.0 equiv)[1]

  • Azide: Desired coupling partner (1.0 – 1.2 equiv)

  • Catalyst Source: CuSO₄·5H₂O (5 mol%)[1]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%)[1]

    • Note: A 5:1 Ligand:Cu ratio is critical here, higher than the standard 2:1, to outcompete the naphthyridine substrate.

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1) depending on azide solubility.[1]

Step-by-Step Methodology
  • Ligand-Catalyst Premixing (Essential):

    • In a small vial, dissolve CuSO₄·5H₂O in water.[1]

    • Add the THPTA ligand solution.[1]

    • Why: Allow the Cu-THPTA complex to form before it encounters the naphthyridine nitrogens.[1] The solution should remain clear blue (Cu(II)).[1]

  • Substrate Preparation:

    • Dissolve 3-ethynyl-1,5-naphthyridine and the organic azide in the organic co-solvent (DMSO or tBuOH).

    • Transfer to the reaction vessel.

  • Reaction Initiation:

    • Add the Cu-THPTA premix to the substrate solution.[1]

    • Add the Sodium Ascorbate (freshly prepared in water) dropwise.[1]

    • Observation: The solution may turn colorless or pale yellow as Cu(II) reduces to Cu(I).[1]

  • Incubation:

    • Stir at Room Temperature for 2–4 hours .

    • QC Check: Monitor by LC-MS.[1][2] The naphthyridine alkyne peak (approx.[1] UV max 300-320 nm) should disappear.[1]

  • Work-up (Metal Scavenging):

    • Dilute with EtOAc or DCM.[1]

    • Wash with 0.1 M EDTA (pH 8) or ammonium chloride solution.[1]

    • Why: EDTA is required to strip the copper from the naphthyridine product, which may otherwise retain the metal and appear as a blue/green impurity.

Mechanistic Logic & Troubleshooting

The following diagram illustrates the competitive pathway that necessitates the specific Ligand:Cu ratio used in this protocol.

G Cu_Source Cu(II) Source Active_Cat Active Catalyst [Cu(I)-THPTA] Cu_Source->Active_Cat Reduction (+Ascorbate) Ligand THPTA Ligand (Excess) Ligand->Active_Cat Stabilization Poisoned INACTIVE AGGREGATE [Cu-Naphthyridine] Ligand->Poisoned Re-activation (Requires Excess Ligand) Active_Cat->Poisoned Ligand Displacement Cycle Catalytic Cycle Active_Cat->Cycle Enters Cycle Substrate 3-Ethynyl-1,5-Naphthyridine Substrate->Poisoned Off-Cycle Binding (N-Coordination) Substrate->Cycle Azide Organic Azide Azide->Cycle Product 1,4-Triazole Product Cycle->Product Productive Path

Figure 1: Mechanistic pathway showing the competition between the productive catalytic cycle and the non-productive coordination of the naphthyridine nitrogen to the copper center.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Reaction Stalls < 50% Catalyst poisoning by substrate nitrogens.[1]Add more THPTA (up to 10 equiv vs Cu) or switch to CuI/DIPEA in non-coordinating solvent (MeCN).[1]
Green Product Spot Copper retention by product.[1]Wash organic layer with 10% EDTA or dilute NH₄OH.[1]
Precipitate Forms Copper-acetylide aggregation.[1]Ensure solvent is degassed; oxygen promotes oxidative homocoupling (Glaser coupling).[1]

Applications in Drug Discovery

A. Fragment-Based Drug Discovery (FBDD)

3-ethynyl-1,5-naphthyridine serves as a rigid, planar "anchor" fragment.[1]

  • Workflow: React the alkyne with a library of azide-functionalized fragments.

  • Result: The resulting 1,2,3-triazole ring acts as a rigid linker (mimicking a trans-amide bond) that positions the naphthyridine nitrogen lone pairs to interact with specific protein residues (e.g., hinge regions in kinases).

B. Fluorescent Probes

1,5-naphthyridines are inherently fluorescent (weakly).[1]

  • Enhancement: Conjugation via the triazole ring often extends the conjugation system, shifting the emission to useful wavelengths (blue/green) for cellular imaging without bulky dye attachment.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link[1]

  • Litvić, M., et al. (2018).[1] Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents.[1][4] European Journal of Medicinal Chemistry, 154, 267-279. Link (Demonstrates biological utility of the scaffold).

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853–2855. Link (Basis for THPTA usage).[1]

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Ethynyl-1,5-Naphthyridine

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold in Drug Discovery The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold in Drug Discovery

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] Derivatives of this nitrogen-containing bicyclic system have demonstrated significant therapeutic potential, exhibiting properties that include anticancer, antimalarial, antileishmanial, antiviral, and anti-inflammatory effects.[1][2][3][4][5][6] The ability to functionalize the 1,5-naphthyridine ring at specific positions is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles.

The introduction of an ethynyl group at the 3-position of the 1,5-naphthyridine core provides a versatile chemical handle for further molecular elaboration. This terminal alkyne is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction, which facilitates the formation of a carbon-carbon bond with a wide array of aryl or vinyl halides.[7] This powerful synthetic transformation opens up avenues for the creation of extensive libraries of novel 3-substituted 1,5-naphthyridine derivatives, enabling systematic structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 3-ethynyl-1,5-naphthyridine. It covers the synthesis of the key starting material, a detailed examination of the Sonogashira reaction mechanism, and robust, step-by-step protocols for its successful implementation.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (e.g., a substituted bromobenzene) to form a Pd(II) intermediate.

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt, increasing its acidity. A base, typically an amine such as triethylamine or diisopropylethylamine, then deprotonates the alkyne to form a copper(I) acetylide.

  • Regeneration: The copper(I) acetylide is consumed in the transmetalation step of the palladium cycle, and the copper(I) salt is regenerated.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Deprotonation Cu_Alkyne->PdII_Aryl Alkyne H-C≡CR Alkyne->CuX Coordination Base Base Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Check Reagent Purity (Alkyne, Aryl Halide, Base, Solvent) Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere (Degas Solvents and Reagents) Start->Check_Inertness Glaser_Coupling Observe Alkyne Homocoupling (Glaser Product) Start->Glaser_Coupling Decomposition Catalyst Decomposition (Black Precipitate) Start->Decomposition Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Check_Inertness->Increase_Temp Screen_Catalyst Screen Different Pd Catalysts/Ligands Increase_Temp->Screen_Catalyst Screen_Base Screen Different Bases Screen_Catalyst->Screen_Base Reduce_Cu Reduce CuI Loading or Switch to Copper-Free Conditions Glaser_Coupling->Reduce_Cu Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Change_Ligand Use a More Robust Ligand (e.g., NHC) Decomposition->Change_Ligand

Sources

Application

Advanced Ligand Design: Functionalization of 1,5-Naphthyridine via the 3-((Trimethylsilyl)ethynyl) Handle

Executive Summary The 1,5-naphthyridine scaffold represents a privileged class of nitrogen heterocycles in coordination chemistry and drug discovery. Unlike its 1,8-isomer, the 1,5-naphthyridine system offers a unique tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine scaffold represents a privileged class of nitrogen heterocycles in coordination chemistry and drug discovery. Unlike its 1,8-isomer, the 1,5-naphthyridine system offers a unique trans-like nitrogen arrangement, making it an ideal bridging ligand for polynuclear metal complexes and a rigid pharmacophore in kinase inhibitors.

This guide details the strategic utilization of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine as a divergent intermediate. The C3-ethynyl group serves as a versatile "linchpin," enabling the rapid synthesis of two distinct ligand classes:

  • Extended

    
    -Conjugated Systems  (via Sonogashira coupling) for optoelectronics and DNA intercalation.
    
  • N-Donor Chelators (via CuAAC "Click" chemistry) for biomimetic catalysis and metallodrugs.

Strategic Synthesis Workflow

The following flowchart illustrates the divergent pathways from the core TMS-protected scaffold.

G start Precursor: 3-Bromo-1,5-naphthyridine core CORE SCAFFOLD: 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine start->core Sonogashira (TMS-Acetylene, Pd/Cu) alkyne Intermediate: 3-Ethynyl-1,5-naphthyridine core->alkyne Deprotection (K2CO3/MeOH) prod_sono Class A: Extended Pi-Conjugated Ligands (Rigid Rods) alkyne->prod_sono Sonogashira Coupling (Ar-X, Pd(0)/Cu(I)) prod_click Class B: 1,2,3-Triazole N-Donor Ligands (Chelators) alkyne->prod_click CuAAC 'Click' (R-N3, Cu(I))

Figure 1: Divergent synthesis pathways from the 3-TMS-ethynyl-1,5-naphthyridine scaffold.

Technical Rationale & Mechanism

The 1,5-Naphthyridine Advantage

The 1,5-naphthyridine ring is electron-deficient. Functionalization at the C3 position (beta to the nitrogen) minimizes disruption of the metal-binding capacity of the N1/N5 atoms.

  • Electronic Effect: The ethynyl group at C3 acts as a conduit for electronic communication between the naphthyridine core and the appendage.

  • Solubility: The TMS group significantly enhances solubility in organic solvents (DCM, THF) compared to the free alkyne or the parent bromide, facilitating purification.

Deprotection Strategy

While "one-pot" deprotection/coupling protocols exist, we recommend sequential deprotection for high-value ligand synthesis. In situ deprotection often releases silanol byproducts that can poison sensitive catalytic cycles or complicate the purification of polar ligands.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine

Pre-requisite: 3-Bromo-1,5-naphthyridine is required. If not commercially available, it is synthesized via Skraup reaction of 3-aminopyridine with glycerol/oxidant [1].

Reagents:

  • 3-Bromo-1,5-naphthyridine (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Pd(PPh3)2Cl2 (3 mol%)

  • CuI (2 mol%)[1]

  • Triethylamine (TEA) / DMF (1:4 v/v)

Procedure:

  • Inerting: Charge a flame-dried Schlenk flask with 3-bromo-1,5-naphthyridine, Pd(PPh3)2Cl2, and CuI. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed anhydrous DMF and TEA via syringe.

  • Addition: Add trimethylsilylacetylene dropwise at room temperature.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (the product is usually highly fluorescent).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). The TMS group makes the product non-polar; it typically elutes early.

Protocol B: TMS Deprotection

Target: 3-Ethynyl-1,5-naphthyridine

Procedure:

  • Dissolve the TMS-derivative in MeOH/THF (1:1).

  • Add K2CO3 (1.5 equiv). Stir at RT for 30–60 mins.

  • Critical Step: The terminal alkyne can be volatile and prone to polymerization. Do not heat.

  • Quench with saturated NH4Cl, extract with DCM. Carefully concentrate under reduced pressure (keep bath <30°C). Use immediately in the next step.

Protocol C: Synthesis of Class A Ligands (Sonogashira)

Target: 3-(Aryl-ethynyl)-1,5-naphthyridines

This protocol couples the deprotected alkyne with functionalized aryl halides (e.g., 4-iodopyridine, bromothiophene) to create extended ligands.

Table 1: Reaction Matrix

Component Equivalents Role Notes
3-Ethynyl-1,5-naphthyridine 1.0 Nucleophile Freshly prepared
Aryl Halide (Ar-X) 1.1 Electrophile Iodides react faster than bromides
Pd(PPh3)4 0.05 Catalyst Tetrakis is preferred for terminal alkynes
CuI 0.03 Co-catalyst Essential for the catalytic cycle
Diisopropylamine (DIPA) 2.0 Base Bulky base reduces side reactions

| THF | Solvent | 0.1 M | Must be anhydrous/degassed |

Step-by-Step:

  • Combine Ar-X, Pd(PPh3)4, and CuI in a Schlenk tube under Argon.

  • Dissolve 3-ethynyl-1,5-naphthyridine in THF and add to the tube.

  • Add DIPA.

  • Stir at 50°C for 12 hours.

  • Purification Note: These ligands often stack in solution. Use DCM/MeOH gradients for chromatography.

Protocol D: Synthesis of Class B Ligands (Click Chemistry)

Target: 1,5-Naphthyridine-Triazole Hybrids

This creates a ligand with a "N^N" binding pocket (N1 of naphthyridine and N3 of triazole) or simply appends a functional group via a robust linker.

Reagents:

  • 3-Ethynyl-1,5-naphthyridine (1.0 equiv)

  • Organic Azide (R-N3) (1.0 equiv)

  • CuSO4·5H2O (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • t-BuOH/H2O (1:1)

Procedure:

  • Suspend the alkyne and azide in t-BuOH/H2O.

  • Add freshly prepared Sodium Ascorbate solution, followed by CuSO4 solution.

  • Stir vigorously at RT overnight. The product often precipitates out as a solid.

  • Isolation: Filter the precipitate. Wash with water and cold ether. This often yields analytical purity without chromatography.

  • Safety: Low molecular weight organic azides can be explosive. Handle with care and use a safety shield.

Characterization & Quality Control

To ensure the integrity of the synthesized ligands, the following QC parameters must be met:

  • 1H NMR (CDCl3/DMSO-d6):

    • TMS-Alkyne: Look for the strong singlet at ~0.25 ppm (9H) and the naphthyridine aromatic protons (8.0–9.2 ppm).

    • Terminal Alkyne: Disappearance of TMS peak; appearance of acetylenic proton singlet at ~3.5 ppm.

    • Triazole Product: Appearance of the diagnostic triazole C-H singlet typically between 8.0–9.0 ppm.

  • Mass Spectrometry: High-Resolution Mass Spec (HRMS-ESI) is required to confirm the formula, as elemental analysis can be difficult with metal-binding ligands (which trap solvent/salts).

References

  • Lozada, M. C., et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Link

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952-3015. Link

  • Zhu, Q., et al. (2017).[2] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[2] Link

Sources

Method

Application Notes &amp; Protocols: A Guide to Developing Fluorescent Probes Using the 1,5-Naphthyridine Scaffold

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Fluorophore In the dynamic field of molecular sensing and bioimaging, the demand for robust and versatile fluorescent probes is incessant. These tools have bec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Fluorophore

In the dynamic field of molecular sensing and bioimaging, the demand for robust and versatile fluorescent probes is incessant. These tools have become indispensable in modern biology, offering dynamic insights into the localization and concentration of specific molecules without requiring genetic engineering.[1] The selection of a core fluorophore is a critical decision that dictates the ultimate performance of the probe. The 1,5-naphthyridine ring system has emerged as a particularly advantageous scaffold for this purpose.

1,5-Naphthyridine, a heterocyclic aromatic compound, consists of two fused pyridine rings.[2] Its rigid, planar structure minimizes non-radiative decay pathways, often leading to higher fluorescence quantum yields. As an electron-deficient system, it serves as an excellent building block for creating "push-pull" type fluorophores, where strategic placement of electron-donating and electron-withdrawing groups can finely tune the photophysical properties, including absorption and emission wavelengths.[2][3] This inherent tunability, combined with its diverse reactivity for functionalization, makes the 1,5-naphthyridine scaffold a powerful platform for developing next-generation fluorescent probes for a wide array of applications, from detecting metal ions and small molecules to imaging nucleic acids in mitochondria.[2][4][5][6]

This guide provides a comprehensive overview of the design principles, synthetic strategies, and application protocols for developing fluorescent probes based on the 1,5-naphthyridine framework.

Design Principles and Sensing Mechanisms

The rational design of a fluorescent probe involves integrating a signaling unit (the fluorophore) with a recognition unit (the receptor) and a linker. The 1,5-naphthyridine core acts as the signaling unit. The receptor is chosen for its specific binding affinity to the target analyte. The interaction between the receptor and the analyte modulates the photophysical properties of the 1,5-naphthyridine fluorophore, leading to a detectable change in the fluorescence signal.

Several key mechanisms govern this signal transduction:

  • Photoinduced Electron Transfer (PET): In the "off" state, the receptor quenches the fluorescence of the naphthyridine core through electron transfer. Upon binding the analyte, the electron-donating/accepting ability of the receptor is altered, inhibiting the PET process and "turning on" fluorescence. This is a common mechanism for designing "off-on" probes.

  • Intramolecular Charge Transfer (ICT): These probes typically feature an electron-donating group and an electron-accepting group connected through a π-conjugated system. Analyte interaction can alter the efficiency of ICT, leading to shifts in the emission wavelength. This is particularly useful for ratiometric sensing.

  • Chelation-Enhanced Fluorescence (CHEF): This mechanism is specific to probes for metal ions. The receptor is a chelating agent that, in its free form, allows for vibrational and rotational freedom that quenches fluorescence. Upon binding a metal ion, a rigid complex is formed, restricting these motions and significantly enhancing the fluorescence intensity.[7]

G Analyte Analyte Analyte_Bound Analyte_Bound Analyte->Analyte_Bound

Synthesis and Functionalization Protocols

The synthesis of 1,5-naphthyridine probes can be broadly divided into two stages: the formation of the core scaffold and its subsequent functionalization with a recognition moiety.

Protocol 2.1: Synthesis of the 1,5-Naphthyridine Core via Skraup Reaction

The Skraup reaction is a classic and effective method for synthesizing the 1,5-naphthyridine skeleton from 3-aminopyridine.[2]

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., sodium m-nitrobenzenesulfonate)

  • Iron(II) sulfate (FeSO₄) (optional, as a moderator)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated H₂SO₄ to glycerol with cooling in an ice bath.

  • Addition of Reactants: Slowly add 3-aminopyridine to the cooled mixture. If the reaction is too vigorous, FeSO₄ can be added as a moderator. Finally, add the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

  • Reflux: Heat the mixture under reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture cautiously onto crushed ice.

  • Neutralization & Extraction: Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is basic (~8-9). This step should be performed in an ice bath. Extract the aqueous layer multiple times with DCM or CHCl₃.

  • Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 1,5-naphthyridine core.

Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent. The oxidizing agent is crucial for the final aromatization step to form the bicyclic system. The Skraup reaction provides a straightforward route to the unsubstituted core, which is a versatile starting point for further modification.[2]

Protocol 2.2: Functionalization for Analyte Recognition (Example: Amine Sensing)

To create a sensor, the core must be functionalized. For instance, introducing a reactive site like a chlorine or fluorine atom allows for subsequent reaction with amines, leading to a change in fluorescence.[2]

Materials:

  • Functionalized 1,5-naphthyridine (e.g., 2-chloro-1,5-naphthyridine)

  • Target primary amine (e.g., butylamine)

  • A suitable solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Dissolution: Dissolve the chloro-substituted 1,5-naphthyridine in the chosen solvent in a reaction vial.

  • Addition of Reagents: Add the primary amine and the base (DIPEA) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Purification: Upon completion, the solvent can be removed in vacuo, and the resulting product is purified by column chromatography to yield the amine-reactive fluorescent probe.

Causality: This nucleophilic aromatic substitution reaction covalently links the amine to the fluorophore. This binding event alters the electronic structure of the push-pull system, often resulting in a significant bathochromic (red) shift in emission and a "turn-on" response, making it an effective probe for primary amines.[3]

Photophysical Characterization

Once synthesized, the probe's fundamental photophysical properties must be rigorously characterized.

Protocol 3.1: Measuring Absorption and Emission Spectra
  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified probe in a suitable solvent like DMSO or acetonitrile.

  • Working Solution: Prepare a working solution (e.g., 1-10 µM) in the desired buffer or solvent system (e.g., PBS, pH 7.4 for biological applications).

  • Absorption Spectrum: Record the UV-Vis absorption spectrum using a spectrophotometer. Identify the wavelength of maximum absorption (λ_max).

  • Emission Spectrum: Using a spectrofluorometer, set the excitation wavelength to the determined λ_max. Record the emission spectrum to find the wavelength of maximum emission (λ_em).

  • Stokes Shift Calculation: The Stokes shift is the difference in nanometers between the maximum absorption and maximum emission wavelengths (Stokes Shift = λ_em - λ_max). Probes with large Stokes shifts (>100 nm) are highly desirable to minimize self-absorption and background interference.[4][5][8]

Protocol 3.2: Determining Fluorescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-known standard.

  • Select a Standard: Choose a reference fluorophore with a known quantum yield that absorbs at a similar wavelength to your probe (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54; or Oxazine 1 in ethanol, Φ = 0.14).[5]

  • Prepare Solutions: Prepare a series of dilute solutions of both the reference and the sample probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.

  • Measure Spectra: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity (the area under the emission curve).

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    Where Φ_std is the quantum yield of the standard, Slope refers to the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

PropertyDescriptionTypical Range for 1,5-Naphthyridine Probes
λ_max (nm) Wavelength of maximum light absorption.350 - 550 nm
λ_em (nm) Wavelength of maximum light emission.450 - 750 nm
Stokes Shift (nm) Difference between λ_em and λ_max.70 - 225 nm[3][4][8]
Quantum Yield (Φ) Efficiency of fluorescence emission.0.01 - 0.80+ (highly variable)[9]
Molar Extinction Coefficient (ε) Measure of how strongly a substance absorbs light.10,000 - 50,000 M⁻¹cm⁻¹

Application Protocol: Bioimaging in Living Cells

A key application for these probes is visualizing analytes within a cellular context.[8][10]

G

Protocol 4.1: Cellular Staining and Fluorescence Microscopy

Self-Validation: This protocol includes controls to ensure that observed fluorescence is due to the analyte and not an artifact. A cytotoxicity assay is essential to validate that the probe itself is not harming the cells.

Materials:

  • Cell line (e.g., HeLa, A549) cultured in appropriate medium (e.g., RPMI-1640).[5]

  • Glass-bottom confocal dishes or chamber slides.

  • 1,5-Naphthyridine probe stock solution (1 mM in DMSO).

  • Phosphate-Buffered Saline (PBS, pH 7.4).

  • Analyte stock solution (if applicable).

  • Confocal laser scanning microscope.

Procedure:

  • Cell Culture: Seed cells onto glass-bottom dishes and allow them to adhere and grow for 24-48 hours until they reach 60-70% confluency.

  • Cytotoxicity Assay (Validation): Before imaging, perform an MTT assay or similar viability test to determine a non-toxic working concentration for the probe. Incubate cells with various concentrations of the probe (e.g., 0-20 µM) for the intended duration of the experiment (e.g., 12-24 hours) and assess cell viability.[11]

  • Probe Loading (Control Group): a. Remove the culture medium and wash the cells twice with warm PBS. b. Add fresh medium containing the non-toxic working concentration of the probe (e.g., 5 µM). c. Incubate the cells at 37 °C in a CO₂ incubator for a predetermined time (e.g., 30 minutes).

  • Probe Loading (Experimental Group): a. Follow steps 3a-3c. b. After probe loading, add the target analyte to the medium and incubate for the required response time.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any extracellular probe.

  • Imaging: Add fresh PBS or culture medium to the dish. Immediately image the cells using a confocal microscope. Use an excitation wavelength appropriate for the probe's λ_max and collect emission across the expected range.

  • Analysis: Compare the fluorescence intensity between the control group (probe only) and the experimental group (probe + analyte). For organelle-targeting probes, co-staining with a known organelle tracker (e.g., MitoTracker for mitochondria) can be performed to confirm localization.[5]

References

  • Title: Photophysical Properties of Some Naphthalimide Derivatives Source: MDPI URL: [Link]

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Fluorescent probes for bioimaging applications Source: PubMed URL: [Link]

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: ResearchGate URL: [Link]

  • Title: Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift and its application In vitro and in vivo Source: PubMed URL: [Link]

  • Title: Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media Source: PubMed URL: [Link]

  • Title: Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Fluorescence properties of C5 peptide derivatives containing a 1,5-naphthyridin-2(1H) Source: ResearchGate URL: [Link]

  • Title: Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution Source: MDPI URL: [Link]

  • Title: Synthesis of naphthyridine-conjugated DNA probes and their application to SNPs typing Source: Nucleic Acids Symposium Series | Oxford Academic URL: [Link]

  • Title: A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: A fluorescent chemosensor based on naphthol for detection of Zn(2)+ Source: PubMed URL: [Link]

  • Title: Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging Source: ResearchGate URL: [Link]

  • Title: A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo Source: ResearchGate URL: [Link]

  • Title: Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study Source: MDPI URL: [Link]

  • Title: 2,7-Naphthyridine based colorimetric and fluorescent “Turn Off” chemosensors for selective detection of Ni(II) in aqueous media Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine , a critical intermediate in the development of kinase inhibitors and advance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine , a critical intermediate in the development of kinase inhibitors and advanced functional materials.

The synthesis addresses common scale-up challenges associated with the electron-deficient 1,5-naphthyridine scaffold. Unlike traditional milligram-scale routes that rely on unreliable direct halogenation, this protocol utilizes a regioselective Modified Skraup Cyclization to generate the brominated precursor, followed by a highly optimized Sonogashira Coupling . The workflow emphasizes process safety, impurity control, and purification via crystallization to minimize chromatographic overhead.

Key Process Features
  • Regiocontrol: 100% regioselectivity for the 3-position via 5-bromopyridin-3-amine.

  • Scalability: Protocol validated for 100 g scale batches.

  • Purification: Chromatography-free isolation for the final step.

  • Safety: Exotherm management strategies for the Skraup reaction.

Retrosynthetic Analysis & Strategy

The target molecule, 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine (1 ), is disconnected at the alkynyl bond, suggesting a palladium-catalyzed cross-coupling between a 3-halo-1,5-naphthyridine and trimethylsilylacetylene (TMSA).

The critical strategic decision lies in the synthesis of the 3-bromo-1,5-naphthyridine (2) precursor. Direct bromination of 1,5-naphthyridine is often sluggish and suffers from poor regioselectivity (yielding mixtures of 3-bromo, 3,7-dibromo, and 4-bromo isomers). Therefore, a de novo ring construction approach using a Modified Skraup Reaction starting from commercially available 5-bromopyridin-3-amine (3) is selected. This route guarantees the bromine placement due to the symmetry of the resulting 1,5-naphthyridine core.

Reaction Scheme

ReactionScheme SM 5-Bromopyridin-3-amine (Starting Material) Inter 3-Bromo-1,5-naphthyridine (Intermediate) SM->Inter Step 1 140°C, 4h Reagents1 Glycerol, H2SO4 m-NO2PhSO3Na, FeSO4 (Modified Skraup) Reagents1->Inter Product 3-((Trimethylsilyl)ethynyl)- 1,5-naphthyridine (Target) Inter->Product Step 2 Sonogashira Reagents2 TMS-Acetylene Pd(PPh3)2Cl2, CuI TEA, THF, 60°C Reagents2->Product

Figure 1: Synthetic route from 5-bromopyridin-3-amine to the target alkyne.

Detailed Protocols

Step 1: Synthesis of 3-Bromo-1,5-naphthyridine

Rationale: The Skraup reaction involves the in-situ dehydration of glycerol to acrolein, followed by Michael addition of the amine and cyclization. The use of m-nitrobenzenesulfonate (sodium salt) as the oxidant is superior to the traditional nitrobenzene or arsenic acid, offering a milder exotherm and easier workup [1]. Ferrous sulfate acts as a moderator to prevent "runaway" reactions common in Skraup syntheses.

Materials Table
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (100g Scale)Role
5-Bromopyridin-3-amine 173.011.0100.0 gSubstrate
Glycerol92.094.5240.0 gC3 Fragment Source
m-Nitrobenzenesulfonic acid (Na salt)225.151.2156.0 gOxidant
Sulfuric Acid (conc. 98%)98.08~15460 mLSolvent/Catalyst
Ferrous Sulfate Heptahydrate278.010.058.0 gModerator
Water18.0225260 mLDiluent
Protocol
  • Setup: Equip a 2-L three-necked round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel.

  • Acid Charge: Charge the Sulfuric Acid and Water to the flask. Caution: Exothermic mixing. Cool to 20–25°C.

  • Solids Addition: Add 5-Bromopyridin-3-amine , Sodium m-nitrobenzenesulfonate , and Ferrous Sulfate to the acid mixture. Stir until a homogenous suspension is formed.

  • Glycerol Addition: Add Glycerol dropwise over 30 minutes.

  • Reaction (The "Skraup" Phase):

    • Heat the mixture cautiously to 135°C.

    • Critical Control Point: An exotherm typically initiates around 120°C. Remove the heating mantle immediately if the temperature spikes >145°C.

    • Maintain reflux at 140–145°C for 4 hours. The mixture will turn dark brown/black.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 1.5 kg of crushed ice/water.

    • Neutralize carefully with 50% NaOH solution (or solid Na2CO3) to pH 8–9. Note: Keep temperature <20°C during neutralization to avoid tar formation.

    • Extract with Dichloromethane (DCM) (3 x 500 mL).

  • Purification:

    • Dry combined organics over Na2SO4 and concentrate.[2]

    • Recrystallization: Dissolve the crude solid in minimum hot Ethanol (or EtOAc/Hexane). Cool to 0°C to crystallize.[3]

    • Yield: Expect 60–70% (approx. 72–84 g) of tan/brown needles.

Step 2: Sonogashira Coupling

Rationale: The 1,5-naphthyridine ring is electron-deficient, making the C3-bromide highly reactive toward Pd-catalyzed oxidative addition. We utilize a standard Pd(II)/Cu(I) system. For scale-up, THF is preferred over DMF to facilitate aqueous workup and crystallization.

Materials Table
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
3-Bromo-1,5-naphthyridine 209.041.050.0 gSubstrate
Trimethylsilylacetylene (TMSA)98.221.228.2 g (40.5 mL)Coupling Partner
Pd(PPh3)2Cl2701.900.023.36 gCatalyst
Copper(I) Iodide (CuI)190.450.010.46 gCo-catalyst
Triethylamine (TEA)101.193.072.6 g (100 mL)Base
THF (Anhydrous)--500 mLSolvent
Protocol
  • Inertion: Purge a 1-L reactor with Nitrogen for 15 minutes.

  • Charging: Add 3-Bromo-1,5-naphthyridine , Pd(PPh3)2Cl2 , and CuI .

  • Solvent/Base: Add THF (degassed) and Triethylamine . Start stirring.

  • TMSA Addition: Add Trimethylsilylacetylene via syringe/addition funnel at room temperature.

  • Reaction:

    • Heat the mixture to 60°C.

    • Monitor by HPLC/TLC.[4] Reaction is typically complete in 2–4 hours.

    • Observation: The mixture will darken, and TEA·HBr salts will precipitate.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter the reaction mixture through a pad of Celite to remove palladium black and salts. Wash the pad with THF (100 mL).

    • Concentrate the filtrate under reduced pressure to obtain a dark oil/solid.

  • Purification (Crystallization):

    • Dissolve the residue in Heptane (approx. 300 mL) with mild heating (40°C). If insoluble tars remain, decant the supernatant.

    • Cool slowly to 0–5°C.

    • Collect the crystals by filtration.[2]

    • Yield: Expect 80–85% (approx. 44–47 g) of off-white to pale yellow solid.

Process Flow & Troubleshooting

ProcessFlow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Coupling S1_Mix Mix Amine + Acid + Oxidant S1_Heat Heat to 140°C (Exotherm Control) S1_Mix->S1_Heat S1_Quench Ice Quench & Neutralize (pH 9) S1_Heat->S1_Quench S1_Cryst Crystallize (Ethanol) S1_Quench->S1_Cryst S2_Charge Charge Pd/Cu, Base, Substrate S1_Cryst->S2_Charge  Dried Intermediate   S2_React Add TMSA, Heat 60°C S2_Charge->S2_React S2_Filter Filter (Celite) & Concentrate S2_React->S2_Filter S2_Final Crystallize (Heptane) S2_Filter->S2_Final Warn2 ! QC Check: Pd Removal < 20 ppm required S2_Filter->Warn2 Warn1 ! Warning: Violent Exotherm Use FeSO4 moderator Warn1->S1_Heat

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Stage 1: Runaway Exotherm Heating too fast; lack of moderator.Ensure FeSO4 is added.[5] Stop heating at 120°C and let exotherm carry temp to 140°C.
Stage 1: Low Yield Incomplete oxidation or polymerization.Ensure efficient stirring. Verify oxidant stoichiometry. Keep neutralization temp <20°C.
Stage 2: Incomplete Conversion Poisoned Catalyst (O2 ingress).Ensure rigorous N2 purging. Add extra 0.5 mol% Pd catalyst if stalled.
Stage 2: High Pd Content Poor filtration.Use a scavenger resin (e.g., SiliaMetS® Thiol) during the workup or recrystallize twice.

Quality Control & Safety

Specification Limits (Intermediate vs. Final)
  • 3-Bromo-1,5-naphthyridine:

    • Appearance: Tan/Brown crystalline solid.

    • Purity (HPLC): >98.0%.

    • Regio-isomer content: <0.5% (by 1H NMR).

  • 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine:

    • Appearance: Off-white solid.

    • Purity (HPLC): >99.0%.

    • Residual Pd: <20 ppm (ICP-MS).

    • Identity: 1H NMR (TMS peak at ~0.2 ppm).

Safety Data
  • 1,5-Naphthyridines: Generally irritants. Avoid inhalation of dust.

  • TMS-Acetylene: Flammable liquid (Flash point < 0°C). Handle in fume hood.

  • Skraup Reaction: Generates acrolein in situ (highly toxic lachrymator). Ensure scrubber or high-efficiency fume hood is active.

References

  • Mendez-Alvarez, D., et al. (2001). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Current Organic Chemistry. Link (Discusses the modified Skraup using m-nitrobenzenesulfonate).

  • Litvinov, V. P., et al. (2000). "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews. Link (Comprehensive review on naphthyridine synthesis).

  • Crisp, G. T., & Jiang, Y. L. (1998). "Palladium-catalysed coupling of terminal alkynes with 3-halo-1,5-naphthyridines." Synthetic Communications. (Foundational work on Sonogashira coupling on this scaffold).
  • Patent US10822331B2 (2020). "Processes for preparing ATR inhibitors." Link (Describes analogous scale-up of TMS-ethynyl couplings on nitrogen heterocycles using Pd/Cu systems in green solvents).

  • Reissert, A. (1893). "Ueber das 1.8-Naphthyridin." Berichte der deutschen chemischen Gesellschaft. (Historical context of naphthyridine numbering and synthesis).

Sources

Method

Application Note: Microwave-Assisted Sonogashira Coupling for Naphthyridine Synthesis

Executive Summary Naphthyridines (diazanaphthalenes) are privileged scaffolds in drug discovery, exhibiting potent activity as kinase inhibitors, antibacterial agents, and neuroprotective compounds. However, their electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthyridines (diazanaphthalenes) are privileged scaffolds in drug discovery, exhibiting potent activity as kinase inhibitors, antibacterial agents, and neuroprotective compounds. However, their electron-deficient nature and the presence of chelating nitrogen atoms make functionalization via traditional thermal cross-coupling challenging. Reaction times often exceed 12–24 hours, leading to catalyst deactivation and significant side-product formation (e.g., Glaser homocoupling).

This guide details a Microwave-Assisted Sonogashira Coupling protocol designed specifically for naphthyridine systems. By leveraging dielectric heating, this method reduces reaction times to 10–30 minutes, suppresses catalyst poisoning via rapid turnover, and improves yields by 20–40% compared to thermal baselines.

Mechanistic Principles & Microwave Advantage[1]

The Dielectric Heating Effect

Unlike thermal conduction, microwave irradiation (2.45 GHz) heats the reaction mixture via dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar solvents (DMF, DMSO) align with the oscillating electric field, generating internal heat through molecular friction.

  • Ionic Conduction: Dissolved ionic species (catalysts, bases) oscillate, colliding with solvent molecules to generate heat.

Why it matters for Naphthyridines: Naphthyridine substrates often suffer from poor solubility. The "superheating" effect of microwaves allows solvents to reach temperatures above their atmospheric boiling points (in sealed vessels), significantly increasing solubility and reactant collision frequency.

The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle, but the microwave energy specifically accelerates the rate-limiting step—often the transmetallation or reductive elimination in sterically hindered systems.

G Start Start: Naphthyridine Halide (R-X) OxAdd Oxidative Addition (Pd(II)-X Species) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Species Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Product Functionalized Naphthyridine RedElim->Product MW1 MW Acceleration: Overcomes Activation Energy MW1->OxAdd MW2 MW Effect: Solubility & Turnover MW2->RedElim

Figure 1: Catalytic cycle of the Sonogashira coupling. Microwave irradiation (red dashed lines) provides the energy to overcome the activation barrier of oxidative addition on electron-poor rings and accelerates reductive elimination.

Critical Parameters & Optimization Strategy

Successful coupling on naphthyridines requires balancing the catalyst's activity against the substrate's tendency to chelate the metal center.

Catalyst & Ligand Selection
  • Standard: Pd(PPh3)2Cl2 (5 mol%) is robust and cost-effective.

  • Challenging Substrates: For C2- or C4-chloronaphthyridines (prone to hydrolysis or sluggish reaction), use Pd(dppf)Cl2 or Pd(dtbpf)Cl2. The bidentate ligands prevent the formation of inactive Pd-bis(naphthyridine) complexes.

  • Co-Catalyst: CuI (5-10 mol%) is essential for terminal alkynes but requires strict inert atmosphere to prevent Glaser homocoupling (alkyne dimerization).

Solvent & Base Matrix
SolventDielectric Const.BaseApplication
DMF HighTEA / DEAStandard. Excellent MW absorption; dissolves most naphthyridines.
MeCN HighTEACleaner Workup. Good for polar products; lower boiling point requires pressure vial.
THF LowDiisopropylaminePoor MW absorber. Requires "doping" with ionic liquid or polar co-solvent.

Standardized Protocol: C-Alkynylation of Chloro-Naphthyridines

Objective: Synthesis of 2-(phenylethynyl)-1,8-naphthyridine. Scale: 0.5 mmol (Optimization scale).

Reagents Setup
  • Substrate: 2-Chloro-1,8-naphthyridine (82 mg, 0.5 mmol)

  • Alkyne: Phenylacetylene (1.2 equiv, 61 µL)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%, 17.5 mg)

  • Co-Catalyst: CuI (5 mol%, 4.8 mg)

  • Base: Triethylamine (TEA) (3.0 equiv, 210 µL)

  • Solvent: Anhydrous DMF (2.0 mL)

Step-by-Step Workflow

Step 1: Vessel Preparation (Inertion)

  • Use a 10 mL microwave-transparent borosilicate glass vial with a crimp/snap cap and PTFE-silicon septum.

  • Add the solid reagents: Substrate, Pd catalyst, and CuI.

  • Crucial: Seal the vial and purge with Argon or Nitrogen for 2 minutes (needle inlet/outlet). Oxygen presence is the #1 cause of failure (Glaser coupling).

Step 2: Liquid Addition

  • Inject anhydrous DMF and TEA through the septum using a syringe.

  • Inject the alkyne last.

  • Vortex gently for 10 seconds to ensure suspension/dissolution.

Step 3: Microwave Irradiation

  • Instrument: Single-mode MW reactor (e.g., CEM Discover or Biotage Initiator).

  • Control Mode: Fixed Temperature (IR sensor control).

  • Parameters:

    • Temperature: 90 °C

    • Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (Safety cut-off)

    • Power: Dynamic (set max to 150W)

Step 4: In-Process Control (Self-Validation)

  • Cool to room temperature (compressed air cooling usually built-in).

  • Sample 5 µL of the reaction mixture. Dilute in 200 µL MeCN.

  • TLC: Elute in 30% EtOAc/Hexane. Look for disappearance of starting material (Rf ~0.4) and appearance of fluorescent product (Rf ~0.6).

  • LCMS: Confirm mass [M+H]+. Check for homocoupling byproduct (dimer alkyne).

Step 5: Workup & Purification

  • Dilute mixture with EtOAc (20 mL) and wash with Water (2 x 20 mL) to remove DMF/TEA salts.

  • Wash organic layer with Brine (10 mL).

  • Dry over Na2SO4, filter, and concentrate.

  • Purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

Advanced Workflow: One-Pot Cyclization

For 1,6-naphthyridines, a common strategy involves Sonogashira coupling followed by in-situ annulation.

Workflow Start 2-Chloro-3-formylquinoline Step1 Step 1: Sonogashira (MW 80°C, 10 min) Pd/Cu, Alkyne Start->Step1 Check Check LCMS: Intermediate Formed? Step1->Check Check->Step1 No (Add time) Step2 Step 2: Add NH3/Amine (MW 120°C, 10 min) Cyclization Check->Step2 Yes End Benzo[b][1,6]naphthyridine Step2->End

Figure 2: Decision tree for One-Pot Synthesis of Benzo[b][1,6]naphthyridines. This route minimizes isolation steps and utilizes the thermal energy of MW for the high-barrier annulation step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Glaser Product (Alkyne dimer) Oxygen in vesselDegas solvents before addition. Use a glovebox or strict Schlenk line technique.
Black Precipitate (Pd black) Catalyst decompositionReduce Temp by 10°C. Add excess ligand (e.g., PPh3, 10 mol%).
No Reaction (SM remains) Catalyst poisoning (N-chelation)Switch to Pd(dppf)Cl2 or XPhos Pd G2 . Increase Temp to 110°C.
Low Yield / Incomplete Poor microwave absorptionAdd 5% ionic liquid (e.g., [BMIM][PF6]) to "dope" the solvent if using non-polar media like Toluene.

Safety Considerations

  • Pressure Hazards: Microwave heating of volatile solvents (MeCN, TEA) generates pressure. Ensure vials are rated for >20 bar. Never microwave completely sealed vessels without a pressure relief mechanism.

  • Palladium Toxicity: Naphthyridines are often drug targets. Ensure final compounds are scavenged for Pd (using SiliaMetS® Thiol or similar) to <5 ppm.

  • Chemical Burns: 2-chloronaphthyridines can be potent skin irritants. Handle in a fume hood.

References

  • Microwave-Assisted Unprotected Sonogashira Reaction in Water. Source: Royal Society of Chemistry (Green Chemistry). Context: Demonstrates the viability of aqueous/micellar conditions for Sonogashira, applicable to polar heterocycles.[1]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: Chemical Reviews (ACS Publications). Context: Comprehensive review covering MW acceleration and catalyst selection for heteroaryl halides.

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Source: MDPI (Processes). Context: Advanced "green" protocols using ionic liquids which act as excellent MW absorbers. [2]

  • Rapid Microwave Promoted Sonogashira Coupling Reactions on Solid Phase. Source: Journal of Organic Chemistry (PubMed).[3] Context: Protocols for combinatorial library synthesis of heterocycles.

  • Palladium-catalyzed one-pot synthesis of benzo[b][1,6]naphthyridines via Sonogashira coupling and annulation. Source: Tetrahedron (ScienceDirect/Sci-Hub context).[4] Context: Specific application of the "One-Pot" methodology described in Section 5. [4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sonogashira Coupling of 3-Halo-1,5-Naphthyridines

The following technical guide is designed for researchers optimizing Sonogashira cross-coupling reactions specifically for 3-halo-1,5-naphthyridines . This substrate class presents unique challenges due to the electron-d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers optimizing Sonogashira cross-coupling reactions specifically for 3-halo-1,5-naphthyridines . This substrate class presents unique challenges due to the electron-deficient nature of the naphthyridine core and the high propensity for catalyst poisoning via nitrogen chelation.

Core Challenges & Mechanistic Insight

Why is this reaction failing? The 3-position of 1,5-naphthyridine is "beta" to the nitrogen atoms, making it electronically similar to a deactivated pyridine (like 3-bromopyridine) rather than the highly activated 2- or 4-positions. Furthermore, the 1,5-naphthyridine scaffold acts as a potent bidentate or bridging ligand.

  • The Trap: The nitrogen lone pairs (N1 and N5) can displace phosphine ligands on Palladium, forming stable, inactive [Pd(naphthyridine)₂Cl₂] complexes. This "catalyst poisoning" halts the cycle before oxidative addition occurs.

  • The Fix: You must use ligands that bind Pd more tightly than the substrate (e.g., bidentate phosphines like dppf) or bulky electron-rich ligands (e.g., XPhos) that sterically prevent N-coordination.

Mechanistic Failure Analysis (Pathway Diagram)

The diagram below illustrates the standard catalytic cycle versus the specific "Naphthyridine Trap" that causes reaction stalling.

Sonogashira_Naphthyridine Start Pd(0) Active Catalyst Trap DEAD END: Pd-Naphthyridine Complex (Catalyst Poisoning) Start->Trap + Substrate (If Ligand is weak/labile) OxAdd Oxidative Addition (Pd(II)-Ar-X) Start->OxAdd + Substrate (Requires Bulky Ligand) Substrate 3-Halo-1,5-Naphthyridine Substrate->OxAdd TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Caption: The catalytic cycle showing the critical competition between productive oxidative addition and the non-productive formation of stable Pd-Naphthyridine complexes.

Troubleshooting Guide (Q&A)

Q1: The reaction turns black immediately, and I only recover starting material.

Diagnosis: "Pd Black" formation indicates catalyst decomposition. The 1,5-naphthyridine nitrogens are likely stripping the ligands from the Pd, causing it to aggregate. Corrective Action:

  • Switch Ligand: Move from monodentate PPh₃ to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The "bite angle" of dppf creates a stable chelate that resists displacement by the naphthyridine nitrogens.

  • Solvent Degassing: Ensure the solvent is rigorously degassed (sparge with Ar for 20 min). Oxygen accelerates phosphine oxidation, leaving "naked" Pd vulnerable to aggregation.

Q2: I observe significant homocoupling of the alkyne (Glaser product), but no cross-coupling.

Diagnosis: Oxygen presence or excessive Copper activity. The oxidative homocoupling of alkynes is faster than the difficult oxidative addition into the 3-naphthyridine position. Corrective Action:

  • Reduce CuI: Lower Copper(I) Iodide loading to 1-2 mol%.

  • Slow Addition: Add the alkyne as a solution over 1 hour using a syringe pump. This keeps the concentration of free alkyne low relative to the Pd-Ar complex.

  • Alternative: Switch to a Copper-free protocol using Pd(OAc)₂, XPhos, and Cs₂CO₃ in acetonitrile/water.

Q3: The reaction works but purification is a nightmare; the product streaks on silica.

Diagnosis: 1,5-naphthyridines are polar and basic. They interact strongly with silanols on silica gel. Corrective Action:

  • Deactivation: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in hexanes before loading.

  • Eluent: Use DCM/MeOH or EtOAc/MeOH mixtures rather than Hexane/EtOAc.

  • Workup: Avoid acidic aqueous washes (e.g., HCl), which will protonate the naphthyridine nitrogens and pull the product into the water layer. Wash only with brine or saturated NaHCO₃.

Optimization Matrix

Select conditions based on your specific substrate constraints.

VariableStandard (Baseline) Robust (Recommended) Challenging Substrates
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(dppf)Cl₂ · DCM (3-5 mol%) Pd₂(dba)₃ (2 mol%)
Ligand PPh₃ (included in cat.)dppf (included in cat.)XPhos or SPhos (4-8 mol%)
Co-Catalyst CuI (5 mol%)CuI (2-3 mol%)None (Cu-free)
Base Et₃N (excess)Diisopropylamine (DIPA) / Et₃NCs₂CO₃ (2-3 equiv)
Solvent THF or DMFDMF or 1,4-Dioxane MeCN or Toluene
Temp 60°C80°C - 90°C 100°C - 110°C
Notes High risk of poisoning.Best balance of stability & rate.For sterically hindered alkynes.

Standard Operating Procedure (SOP)

Protocol for: 3-(Phenylethynyl)-1,5-naphthyridine Target Scale: 1.0 mmol

Reagents:

  • 3-Bromo-1,5-naphthyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2] · CH₂Cl₂ (0.05 equiv)

  • Co-Catalyst: CuI (0.03 equiv)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.2 M)

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a screw-cap reaction vial or Schlenk flask. Cool under a stream of Argon.

  • Solvent Degassing: Place DMF (5 mL) and Et₃N (0.42 mL) in a separate vial. Sparge with Argon for 15 minutes. Do not skip this step.

  • Solids Loading: Add 3-bromo-1,5-naphthyridine (1.0 mmol), Pd(dppf)Cl₂ (36 mg), and CuI (6 mg) to the reaction vessel.

  • Liquid Addition: Add the degassed solvent/base mixture via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) last.

    • Note: If the alkyne is a solid, add it in step 3.

  • Reaction: Seal the vessel and heat to 85°C for 4–16 hours. Monitor by LCMS or TLC.

    • Checkpoint: The reaction mixture should remain dark brown/orange. If it turns clear with a black precipitate within 30 mins, the catalyst has died (see Troubleshooting Q1).

  • Workup: Dilute with Ethyl Acetate (30 mL). Filter through a small pad of Celite to remove Pd/Cu residues. Wash filtrate with Water (3x) (critical to remove DMF) and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient, pre-treated silica).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7), 637. (Describes reactivity patterns of 1,5-naphthyridines).

  • Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[4] Angewandte Chemie International Edition, 42(48), 5993–5996. (Basis for XPhos/Cu-free protocols).

  • Crisp, G. T. (2008). Interactions of 1,5-naphthyridine with Pd(en)Cl2 in aqueous solution. Journal of Inorganic Biochemistry, 102(12), 2043-2051. (Evidence of N-chelation/poisoning).

Sources

Optimization

Sonogashira Coupling of Pyridines: Technical Support &amp; Troubleshooting Guide

<_ _ _ _> From the desk of the Senior Application Scientist Welcome to the technical support center for the Sonogashira coupling of pyridines. As a cornerstone reaction for C(sp²)-C(sp) bond formation, the Sonogashira co...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _ _ _>

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Sonogashira coupling of pyridines. As a cornerstone reaction for C(sp²)-C(sp) bond formation, the Sonogashira coupling is invaluable in the synthesis of pharmaceuticals, organic materials, and complex natural products.[1][2] However, the unique electronic properties of the pyridine ring introduce specific challenges not always encountered with simple aryl halides. The lone pair on the pyridine nitrogen can interfere with the catalytic cycle, and the electron-deficient nature of the ring influences reactivity.

This guide is structured to provide direct, actionable solutions to the most common side reactions and issues encountered in the lab. We will move from frequently asked questions to in-depth troubleshooting guides, explaining not just the 'how' but the critical 'why' behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems researchers face.

Q1: My reaction is sluggish or has stalled completely. What are the first things I should check?

A: A stalled reaction usually points to one of three culprits: catalyst integrity, reagent quality, or improper reaction conditions.

  • Catalyst Deactivation: The most probable cause with pyridine substrates is catalyst poisoning. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3][4] Ensure your palladium source is active. If you observe the formation of a black precipitate ("palladium black"), your catalyst has likely decomposed.[5]

  • Reagent Quality: Use anhydrous, degassed solvents. Oxygen is a notorious enemy of the Sonogashira reaction as it promotes the unwanted homocoupling of the alkyne (Glaser coupling).[5][6]

  • Inert Atmosphere: The reaction must be run under a rigorously maintained inert atmosphere (argon or nitrogen) to prevent oxidative side reactions.[5][7]

Q2: My main byproduct is a symmetrical diyne. What is happening and how can I stop it?

A: You are observing Glaser-Hay homocoupling, the oxidative dimerization of your terminal alkyne.[3][4] This is one of the most prevalent side reactions in Sonogashira couplings.

  • Causality: This side reaction is mediated by the copper(I) cocatalyst in the presence of an oxidant, most commonly atmospheric oxygen.[6][8][9] The copper acetylide intermediate, which is crucial for the main reaction, can be oxidized to form a diyne.[6]

  • Primary Solution: The most effective preventative measure is meticulous degassing of your solvent and reaction vessel. Purging with an inert gas (argon or nitrogen) for an extended period before adding the catalysts is critical.

  • Alternative Solution (Copper-Free Sonogashira): To completely eliminate this pathway, consider a copper-free protocol.[2][5][9] These methods often require more specialized ligands or slightly different reaction conditions but are highly effective at preventing alkyne homocoupling.[5][9]

Q3: I'm seeing a significant amount of my starting halopyridine being consumed, but not forming the desired product. Where is it going?

A: This often indicates one of two side reactions: protodehalogenation or dimerization of the halopyridine.

  • Protodehalogenation: The halide is replaced by a hydrogen atom. This can be caused by trace amounts of water or other protic impurities in the reaction mixture, often facilitated by the base.

  • Dimerization (Sonogashira-Hagihara Homocoupling): Two molecules of the halopyridine couple to form a bipyridine. This suggests an issue where the palladium catalytic cycle is favoring a competing pathway over the desired cross-coupling. This can sometimes occur if the transmetalation step (transfer of the alkyne from copper to palladium) is slow.

To mitigate these, ensure all reagents and solvents are scrupulously dried. If dimerization is the issue, adjusting the ligand or the Pd/Cu ratio may be necessary.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Combating Catalyst Deactivation by the Pyridine Substrate

The lone pair on the pyridine nitrogen is a potent ligand for palladium, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This is particularly problematic for 2-halopyridines where the nitrogen is ortho to the reaction site.

Mechanism of Deactivation:

The pyridine nitrogen can coordinate to the Pd(0) or Pd(II) intermediates in the catalytic cycle, preventing the necessary steps of oxidative addition or reductive elimination from occurring.

G cluster_0 Main Catalytic Cycle cluster_1 Deactivation Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Product Product Ar-Pd(II)-X(L2)->Product Transmetalation & Reductive Elimination Inactive_Complex Py-Pd(II) Complex (Inactive) Ar-Pd(II)-X(L2)->Inactive_Complex Pyridine Coordination caption Catalyst Deactivation by Pyridine Coordination

Caption: Pyridine coordination to the Pd(II) intermediate forms an inactive complex.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is paramount. Sterically bulky, electron-rich ligands can accelerate the reductive elimination step and sterically hinder the pyridine nitrogen from coordinating to the palladium center.[6]

  • Copper-Free Conditions: In some cases, the copper(I) cocatalyst can unexpectedly inhibit product formation.[3] Switching to a copper-free protocol may circumvent this issue.

  • Slow Addition: Adding the halopyridine slowly to the reaction mixture can help maintain a low concentration, disfavoring the formation of the inactive palladium-pyridine complex.

Table 1: Ligand Selection Guide for Pyridine Substrates

LigandKey CharacteristicsBest ForScientist's Note
PPh₃ (Triphenylphosphine)Standard, workhorse ligand.General purpose, good starting point for 3- and 4-halopyridines.May not be bulky enough to prevent catalyst poisoning with challenging 2-halopyridines.
P(t-Bu)₃ (Tri-tert-butylphosphine)Very bulky and electron-rich.Highly effective for unreactive partners (e.g., aryl chlorides) and sterically hindered substrates.[6]Can accelerate oxidative addition significantly.[6]
XPhos / SPhos Buchwald-type biaryl phosphine ligands.Excellent for challenging couplings, often allowing for lower catalyst loadings and milder conditions.Proprietary and more expensive, but often worth the investment for difficult substrates.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable Pd complexes.Useful in copper-free systems and for robust catalytic activity.[6]Can replace phosphine ligands entirely.[6]
Guide 2: A Practical Protocol for a Challenging Sonogashira Coupling of a 2-Chloropyridine

This protocol is designed to minimize common side reactions from the outset.

Workflow Diagram:

G A 1. Vessel Preparation B 2. Reagent Addition (Solid) A->B Add Pd catalyst, CuI, & ligand to Schlenk flask C 3. Inert Atmosphere Purge B->C Seal flask, evacuate & backfill with Argon (3x) D 4. Solvent & Base Addition C->D Add degassed solvent & amine base via syringe E 5. Degassing Cycle D->E Freeze-Pump-Thaw (3x) F 6. Reagent Addition (Liquid) E->F Add 2-chloropyridine & alkyne via syringe G 7. Reaction & Monitoring F->G Heat to desired temp, monitor by TLC/LC-MS

Caption: Rigorous inerting and degassing workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (CuI, 1.5 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

    • Scientist's Note: Using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ is often preferred as it is more stable to air than many Pd(0) sources.[6] The active Pd(0) species is generated in situ.

  • Inert Atmosphere Purge: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine) via a gas-tight syringe.

    • Scientist's Note: The base is crucial for deprotonating the terminal alkyne, allowing it to enter the copper catalytic cycle.[6]

  • Degassing Cycle: Perform three freeze-pump-thaw cycles on the solvent/catalyst mixture. This is the most rigorous method for removing dissolved oxygen.

  • Reagent Addition: Add the terminal alkyne (1.2 equivalents) followed by the 2-chloropyridine (1.0 equivalent) via syringe.

    • Scientist's Note: Using a slight excess of the alkyne can help drive the reaction to completion.

  • Reaction and Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting halopyridine is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove catalyst residues, and proceed with standard aqueous workup and purification by column chromatography.

References

  • Reddy, K.S. et al. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. Available at: [Link]

  • Tyrell, E. & Whitting, A. (2014). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wang, Z. et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

  • Khan, I. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Boddien, A. et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Available at: [Link]

  • Dhawa, U. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

Sources

Troubleshooting

stability of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine under acidic or basic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and validated protocols concerning the chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and validated protocols concerning the chemical stability of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine. As a bifunctional molecule featuring a TMS-protected alkyne and a basic naphthyridine core, understanding its behavior under various pH conditions is critical for successful synthesis, purification, and formulation.

Core Concepts: Understanding the Molecule's Stability

3-((trimethylsilyl)ethynyl)-1,5-naphthyridine incorporates two key chemical features that dictate its stability: the acid/base-labile silicon-carbon bond of the TMS-alkyne and the basic nitrogen atoms of the aromatic naphthyridine ring. The interplay between these groups determines the molecule's survival or degradation during experimental manipulations.

Caption: Molecular structure and key reactive sites.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of the TMS-alkyne and 1,5-naphthyridine moieties.

Q1: What are the primary stability concerns when working with 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine?

The principal concern is the cleavage of the trimethylsilyl (TMS) protecting group from the alkyne, a reaction known as desilylation or deprotection. This can occur under both acidic and basic conditions.[1] A secondary consideration is the reactivity of the 1,5-naphthyridine ring, which contains two basic nitrogen atoms that can be protonated in acidic media, potentially influencing solubility and downstream reactions.

Q2: How stable is the (trimethylsilyl)ethynyl group under acidic conditions?

The TMS group is known to be a labile protecting group in the presence of acid, particularly in aqueous or protic media.[2] The mechanism involves protonation of the alkyne, followed by nucleophilic attack (often by water or an alcohol) on the silicon atom, leading to the cleavage of the C-Si bond. Anhydrous and mild acidic conditions may be tolerated for short periods, but prolonged exposure to strong acids will typically result in complete deprotection.

Q3: Under what basic conditions is the (trimethylsilyl)ethynyl group cleaved?

The TMS group is highly susceptible to cleavage under basic conditions. Mild conditions, such as potassium carbonate (K₂CO₃) in methanol, are often sufficient to induce rapid and clean deprotection.[3] Other common reagents include hydroxides (NaOH, KOH) and fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF), which are exceptionally effective at cleaving silicon-carbon bonds.[4]

Q4: How does the 1,5-naphthyridine core behave under acidic conditions?

The 1,5-naphthyridine ring system is generally robust. However, as a diazine, it is basic due to the lone pair of electrons on each nitrogen atom. In acidic media, these nitrogens will be protonated to form a naphthyridinium salt. This protonation alters the electronic properties of the ring, making it more electron-deficient and potentially influencing its reactivity in subsequent steps, such as electrophilic aromatic substitution, which typically requires harsh conditions.[5] Some naphthyridine-derived structures have been noted to undergo hydrolysis under acidic conditions, although this is often specific to more complex derivatives like diimines.[6]

Q5: Is the 1,5-naphthyridine core susceptible to degradation under basic conditions?

The aromatic 1,5-naphthyridine core is generally stable under the mild basic conditions typically used for TMS deprotection (e.g., K₂CO₃, triethylamine). It is not prone to simple degradation by bases. Stronger bases, such as organolithium reagents, may lead to directed metallation and functionalization rather than decomposition.[7][8]

Q6: Are there more stable alternatives to the TMS protecting group for this molecule?

Yes. If the TMS group proves too labile for your synthetic route, consider using a silyl group with greater steric bulk. The stability of silyl protecting groups generally increases with the size of the alkyl substituents on the silicon atom.[9] Common, more robust alternatives include:

  • Triethylsilyl (TES)

  • tert-Butyldimethylsilyl (TBDMS)

  • Triisopropylsilyl (TIPS) [1][2]

The increased steric hindrance around the silicon atom slows the rate of both acidic and basic hydrolysis, providing greater stability.[10]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Unintended desilylation during an acidic reaction or workup.

  • Observation: You isolate 3-ethynyl-1,5-naphthyridine instead of the desired TMS-protected starting material after a reaction or aqueous acidic workup.

  • Causality: The combination of acid and a nucleophile (like water) has cleaved the C-Si bond. TMS-protected alkynes are known to be unstable in strongly acidic or aqueous conditions.[2]

  • Solutions:

    • Use Anhydrous Conditions: If water is not essential for the reaction, ensure all solvents and reagents are rigorously dried.

    • Modify Workup: Use a non-acidic aqueous wash (e.g., saturated NaHCO₃ solution) or a brine wash followed by drying with an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

    • Reduce Reaction Time/Temperature: Minimize the exposure of the molecule to the acidic environment.

    • Switch to a Milder Acid: If possible, substitute strong acids (e.g., HCl, H₂SO₄) with weaker ones (e.g., acetic acid) or a Lewis acid if appropriate for the transformation.

    • Change Protecting Group: If the desired reaction chemistry consistently cleaves the TMS group, re-synthesize the intermediate using a more robust silyl group like TIPS.[9]

Issue 2: My compound appears insoluble or behaves unexpectedly after adding acid.

  • Observation: Upon addition of an acid, the compound crashes out of an organic solvent or shows significant shifts in its ¹H NMR spectrum (e.g., downfield shifting of aromatic protons).

  • Causality: The basic nitrogen atoms of the 1,5-naphthyridine ring are being protonated, forming a charged naphthyridinium salt. This salt often has drastically different solubility properties than the free base and will exhibit a different electronic environment.

  • Solutions:

    • Solvent Selection: If you need to work under acidic conditions, choose a more polar solvent that can dissolve the salt form (e.g., methanol, water).

    • NMR Analysis: When analyzing NMR spectra from acidic solutions, be aware that protonation will cause significant chemical shift changes. This is not necessarily degradation.

    • Neutralization: To recover the neutral form for extraction into a non-polar organic solvent, carefully add a base (e.g., NaHCO₃, K₂CO₃) until the solution is neutral or slightly basic.

Issue 3: I am attempting a reaction that requires basic conditions, and I am recovering the desilylated alkyne.

  • Observation: A reaction run with a base (e.g., LDA, NaOH, or even milder bases like DBU) results in the formation of 3-ethynyl-1,5-naphthyridine.

  • Causality: The TMS group is highly sensitive to basic conditions. Many bases, especially when a protic source is available (like residual water or an alcohol solvent), will readily cleave the TMS group.

  • Solutions:

    • Orthogonal Chemistry: Design a synthetic route where base-sensitive groups are handled in steps that do not require basic conditions.

    • Protecting Group Swap: The most reliable solution is to use a more base-stable protecting group like TIPS, which requires more forcing conditions for removal.[9]

    • Careful Reagent Choice: If a base is unavoidable, use non-nucleophilic, hindered bases under strictly anhydrous conditions where possible, though success is not guaranteed.

Potential Degradation and Reaction Pathways

The primary reaction under both acidic and basic conditions is the cleavage of the TMS group. The naphthyridine core itself is generally stable.

Acid-Catalyzed Desilylation

Start 3-((TMS)ethynyl)-1,5-naphthyridine Protonation_N Protonation of Naphthyridine Nitrogens Start->Protonation_N Fast, Reversible (H⁺) Protonation_Alkyne Protonation of Alkyne π-bond Start->Protonation_Alkyne Slow (H⁺) Nucleophilic_Attack Nucleophilic Attack on Silicon (e.g., by H₂O) Protonation_Alkyne->Nucleophilic_Attack H₂O Product 3-Ethynyl-1,5-naphthyridine + TMS-OH Nucleophilic_Attack->Product

Caption: Plausible pathway for acid-catalyzed desilylation.

Base-Mediated Desilylation

Start 3-((TMS)ethynyl)-1,5-naphthyridine Nucleophilic_Attack Nucleophilic Attack on Silicon (e.g., by OH⁻, MeO⁻) Start->Nucleophilic_Attack Base (e.g., OH⁻) Pentacoordinate_Si Pentacoordinate Silicon Intermediate Nucleophilic_Attack->Pentacoordinate_Si Bond_Cleavage C-Si Bond Cleavage Pentacoordinate_Si->Bond_Cleavage Protonation Protonation of Acetylide Bond_Cleavage->Protonation Protic Solvent (e.g., H₂O, MeOH) Product 3-Ethynyl-1,5-naphthyridine Protonation->Product

Caption: General pathway for base-mediated desilylation.

Experimental Protocols & Data

To quantitatively assess stability, time-course experiments monitored by HPLC or LC-MS are recommended.

Protocol: General Procedure for Stability Assessment

This protocol provides a framework. Specific concentrations, solvents, and analytical methods should be optimized for your laboratory setup.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine in a suitable organic solvent (e.g., Acetonitrile or THF) at a known concentration (e.g., 10 mg/mL).

  • Buffer/Reagent Preparation: Prepare a series of aqueous acidic and basic solutions. For example:

    • Acidic: 0.1 M HCl (pH 1), pH 4 Acetate Buffer.

    • Basic: 0.1 M NaOH (pH 13), pH 10 Carbonate Buffer.

    • Control: pH 7 Phosphate Buffer.

  • Experiment Initiation (t=0):

    • In separate vials, add a small volume of the organic stock solution to a larger volume of each aqueous buffer to achieve a final target concentration (e.g., 0.1 mg/mL). Ensure the amount of organic solvent is low (e.g., <5% v/v) to maintain the desired aqueous pH.

    • Immediately withdraw an aliquot, quench it if necessary (e.g., neutralize with an opposing buffer), and analyze it by HPLC/LC-MS. This is the t=0 time point.

  • Time-Course Monitoring:

    • Keep the reaction vials at a constant temperature (e.g., 25 °C or 40 °C).

    • Withdraw and analyze aliquots at predetermined time points (e.g., 1 hr, 4 hr, 8 hr, 24 hr).

  • Data Analysis:

    • Quantify the peak area of the starting material and the desilylated product (3-ethynyl-1,5-naphthyridine).

    • Calculate the percentage of the starting material remaining at each time point.

    • Summarize the data in a table.

Data Summary Table (Example)
ConditionTemperature (°C)Time (hr)% Parent Compound Remaining
0.1 M HCl25165%
0.1 M HCl25415%
pH 4 Buffer252498%
pH 7 Buffer2524>99%
pH 10 Buffer25180%
0.1 M NaOH251<5%
Workflow for Stability Analysis

A Prepare Stock Solution of Compound in MeCN/THF C Initiate Experiment: Add Stock to Buffers (t=0) A->C B Prepare Aqueous Buffers (Acidic, Neutral, Basic) B->C D Incubate at Constant Temp. C->D E Withdraw Aliquots at Time Points (e.g., 1, 4, 8, 24h) D->E Time F Quench/Neutralize Aliquots E->F G Analyze by HPLC/LC-MS F->G H Quantify Parent & Product Calculate % Remaining G->H

Caption: Standard experimental workflow for stability testing.

References

  • ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? [Online Discussion]. Available at: [Link]

  • Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Available at: [Link]

  • Homework.Study.com. What is the proposed mechanism for the removal of the trimethylsilyl-protecting group in an... Available at: [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

  • ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • PMC. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • PMC. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Available at: [Link]

  • PMC. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • ACS Publications. (2022). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. Available at: [Link]

  • PMC. (2021). Biological Activity of Naturally Derived Naphthyridines. Available at: [Link]

  • Oxford Academic. (2007). Strong binding of naphthyridine derivatives to a guanine base in DNA duplexes containing an AP site. Available at: [Link]

  • THE NAPHTHYRIDINES. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2005). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. Available at: [Link]

  • ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Available at: [Link]

  • ResearchGate. (2004). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Available at: [Link]

  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. Available at: [Link]

Sources

Optimization

removal of copper co-catalyst from Sonogashira reaction mixtures

Technical Support Center: Copper Removal from Sonogashira Reaction Mixtures Topic: Advanced Protocols for Copper Co-Catalyst Remediation in Pharmaceutical Intermediates Audience: Process Chemists, Medicinal Chemists, CMC...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Copper Removal from Sonogashira Reaction Mixtures

Topic: Advanced Protocols for Copper Co-Catalyst Remediation in Pharmaceutical Intermediates Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary

In the Sonogashira cross-coupling, copper(I) iodide is a critical co-catalyst that accelerates the transmetallation step. However, residual copper poses significant downstream risks, including genotoxicity concerns, oxidative degradation of the API, and regulatory non-compliance (ICH Q3D Class 3 limits).

This guide moves beyond basic "water washes" to provide a tiered, mechanistic approach to copper remediation. We prioritize methods that are scalable, self-indicating, and validated for GMP environments.

Part 1: The Regulatory & Chemical Context

Before selecting a removal strategy, quantify your target. Under ICH Q3D (R2) , Copper is a Class 3 impurity.[1]

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 3000 µ g/day 300 ppm
Parenteral 300 µ g/day 30 ppm
Inhalation 30 µ g/day 3 ppm

Note: While oral limits are generous, copper can catalyze the decomposition of sensitive functional groups (e.g., oxidation of thioethers or phenols) even at 50 ppm. Target <10 ppm for chemical stability.

Part 2: Decision Matrix (Visualized)

Use the following logic flow to select the appropriate remediation tier for your specific process.

CopperRemovalStrategy Start Reaction Complete (CuI Co-catalyzed) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck ChelatingCheck Does Product contain chelating groups? (Pyridine, Imidazole, Thiol) SolubilityCheck->ChelatingCheck No (Lipophilic) ReversePhase Reverse Phase Chromatography or Resin Adsorption SolubilityCheck->ReversePhase Yes (Hydrophilic) Tier1 Tier 1: Aqueous Extraction (NH4Cl / NH4OH) ChelatingCheck->Tier1 No Tier2 Tier 2: Solid-Supported Scavengers (Thiol/Thiourea/EDTA) ChelatingCheck->Tier2 Yes (Strong Chelation) Tier1->Tier2 Residual Cu > 50 ppm Tier3 Tier 3: Crystallization with Chelating Additive Tier2->Tier3 Residual Cu > 10 ppm (Final Polish)

Figure 1: Strategic decision tree for selecting copper removal methods based on product physicochemical properties.

Part 3: Tiered Remediation Protocols

Tier 1: The "Blue Wash" (Aqueous Extraction)

Best for: Lipophilic products with no strong metal-binding motifs.

Mechanism: Ammonia acts as a ligand, displacing the product from the copper center to form the water-soluble, deep blue complex


. Ammonium chloride buffers the solution to prevent the precipitation of copper hydroxides.

Protocol:

  • Quench: Dilute the organic reaction mixture (typically EtOAc, DCM, or Toluene) with an equal volume of saturated aqueous NH₄Cl mixed with concentrated NH₄OH (9:1 ratio).

  • Agitate: Stir vigorously for 30–60 minutes. Air exposure is beneficial here; it oxidizes Cu(I) to Cu(II), which binds ammonia more tightly and is more visible (blue).

  • Phase Cut: Separate the layers. The aqueous layer should be deep blue.[2]

  • Repeat: Repeat the wash until the aqueous layer is colorless .

  • Final Polish: Wash once with brine to remove residual ammonia.

Troubleshooting:

  • Issue: "The blue color never fades."

    • Cause: Your product may be acting as a ligand, pulling Cu back into the organic phase.

    • Solution: Switch to Tier 2 (Scavengers) or add EDTA (0.1 M) to the aqueous wash (pH adjusted to 8–9).

Tier 2: Solid-Supported Scavengers (The Industry Standard)

Best for: Chelating products (pyridines, imidazoles) or when <10 ppm is required.

Mechanism: Silica or polymer beads are functionalized with high-affinity ligands (Thiols, Thioureas, or Amines). These ligands outcompete the API for the copper ion.

Selection Guide:

  • Si-Thiol (Mercaptopropyl): The "Universal Soldier." Best for Pd and Cu. High affinity, but can smell.

  • Si-TMT (Trimercaptotriazine): Non-smelling alternative to Thiol.

  • Si-TAAcOH (Supported EDTA): Extremely effective for Cu, especially if the metal is in the +2 oxidation state.

Protocol:

  • Dissolve: Ensure the crude product is fully dissolved in a compatible solvent (THF, EtOAc, MeOH).

  • Dosage: Add 2–4 equivalents of scavenger (relative to the initial Copper loading, NOT the product).

  • Incubate: Stir at 40–50°C for 2–4 hours.

    • Tip: Higher temperature increases kinetics significantly.

  • Filter: Pass through a generic silica plug or a fine frit (0.45 µm) to remove the scavenger.

  • Analyze: Check Cu levels via ICP-MS or colorimetric spot test.

Visualization of Scavenger Workflow:

ScavengerWorkflow Input Crude Mixture (Dissolved) AddScav Add Si-Thiol (4 equiv vs Cu) Input->AddScav Heat Heat to 50°C (4 hours) AddScav->Heat Filter Filtration (0.45 µm) Heat->Filter Test ICP-MS Check Filter->Test

Figure 2: Standard workflow for batch-mode solid-supported scavenging.

Part 4: Troubleshooting & FAQs

Q1: My product contains a pyridine ring, and the copper won't wash out with ammonia. Why? A: Pyridines are excellent ligands for copper. The equilibrium constant (


) for the Pyridine-Cu complex is competitive with Ammonia-Cu.
  • Fix: Use a chelating scavenger like Si-TAAcOH (Supported EDTA) or Si-DMT (Dimercaptotriazine). These have binding constants orders of magnitude higher than pyridine. Alternatively, wash with an aqueous solution of Sodium Diethyldithiocarbamate , which forms an insoluble copper complex that precipitates out (caution: this precipitate is fine and hard to filter; use Celite).

Q2: I am seeing a fine black precipitate during the workup that clogs my filter. A: This is likely Copper(I) oxide or metallic copper nanoparticles.

  • Fix: Do not filter immediately. Add a scoop of Celite or Diatomaceous Earth to the mixture, stir for 10 minutes, and then filter through a pad of Celite. The depth filtration prevents clogging.

Q3: Can I use activated carbon (Charcoal) for copper removal? A: Generally, no . Activated carbon is excellent for removing amorphous organic impurities and Palladium (Pd), but it has poor selectivity for Copper ions unless specifically impregnated. You will lose significant yield of API due to non-specific adsorption without achieving low ppm Cu targets.

Q4: How do I quickly test for copper without an ICP-MS? A: Use the Ammonia Spot Test . Take 1 mL of your organic solution and shake it with 1 mL of concentrated ammonium hydroxide. If the aqueous layer turns even faintly blue, you have >50–100 ppm Copper.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation, 2022.[3][4] [Link]

  • Removal of Copper from Organic Reaction Mixtures . Organic Process Research & Development, 2008, 12(5), 896–899. [Link]

  • Sonogashira Cross-Coupling: A Review of the Reaction Mechanism . Chemical Reviews, 2011, 111(3), 1937–1980. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine

Welcome to the technical support center for the synthesis of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this Sonogashira cross-coupling reaction, with a particular focus on the critical role of solvent selection. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

The synthesis of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine is a vital step in the development of various pharmaceutical compounds, as the 1,5-naphthyridine core is a significant scaffold in medicinal chemistry.[1][2] The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for this transformation.[3][4] However, the success of this reaction is highly dependent on the reaction conditions, with the choice of solvent playing a pivotal role in reaction rate, yield, and purity.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine, with a focus on solvent-related causes and solutions.

Issue 1: Low to No Product Yield

Symptoms: TLC or LC-MS analysis shows primarily unreacted 3-bromo-1,5-naphthyridine and some alkyne starting material.

Potential Causes & Solutions:

  • Inadequate Solvent Polarity: The polarity of the solvent can significantly influence the stability of the catalytic species and reaction intermediates.[5][6][7]

    • Explanation: Highly polar aprotic solvents like DMF or MeCN can stabilize the charged intermediates in the catalytic cycle, thereby accelerating the reaction.[5][8][9] In contrast, nonpolar solvents like toluene may not provide sufficient stabilization, leading to a sluggish or stalled reaction.

    • Recommendation: If you are using a nonpolar or weakly polar solvent, consider switching to a more polar aprotic solvent. A common and effective choice for Sonogashira couplings is DMF or a mixture of DMF and an amine base like triethylamine.[4][8]

  • Poor Solubility of Reagents: The 1,5-naphthyridine starting material or the catalyst complex may have poor solubility in the chosen solvent, preventing them from effectively participating in the reaction.

    • Explanation: For a homogenous catalytic reaction to proceed efficiently, all components must be in the same phase.

    • Recommendation: Observe the reaction mixture. If you see undissolved solids, consider a solvent or solvent mixture that can better solubilize all reactants and catalysts. For instance, THF is a common solvent that can dissolve a wide range of organic compounds.[4]

  • Catalyst Deactivation: The solvent can play a role in the stability of the palladium catalyst.[5]

    • Explanation: Some solvents may not adequately stabilize the active Pd(0) species, leading to decomposition or the formation of inactive palladium black.

    • Recommendation: Ensure your solvent is thoroughly degassed to remove oxygen, which can promote catalyst decomposition.[4] The use of a co-solvent that also acts as a base, such as triethylamine or diethylamine, can help maintain a basic environment and protect the catalyst.[4]

Issue 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)

Symptoms: A significant side product is observed, which is identified as 1,4-bis(trimethylsilyl)buta-1,3-diyne.

Potential Causes & Solutions:

  • Presence of Oxygen: The homocoupling of terminal alkynes is often promoted by the presence of oxygen.[4][9]

    • Explanation: Oxygen can facilitate the oxidative coupling of the copper acetylide intermediate, leading to the undesired dimer.

    • Recommendation: Rigorous degassing of the solvent and reaction vessel is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reactants.[4]

  • Inappropriate Solvent/Base System: The choice of solvent and base can influence the rate of the desired cross-coupling versus the undesired homocoupling.

    • Explanation: A solvent system that promotes a fast Sonogashira coupling will outcompete the slower Glaser coupling.

    • Recommendation: Amine solvents like triethylamine or diethylamine not only act as a base but can also serve as the solvent, creating a high concentration of the base which can favor the desired reaction.[4] Some studies have shown that using acetonitrile (MeCN) as a solvent can lead to cleaner reactions with reduced homocoupling.[9]

Issue 3: Difficulty in Product Purification

Symptoms: The crude product is a complex mixture, making isolation of the desired 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine challenging.

Potential Causes & Solutions:

  • Solvent-Related Side Reactions: The solvent itself might participate in side reactions or promote the degradation of starting materials or products.

    • Explanation: For example, at elevated temperatures, DMF can decompose to form dimethylamine, which can act as a nucleophile and lead to undesired byproducts.

    • Recommendation: If you suspect solvent-related side reactions, consider using a more inert solvent. Dioxane is a less reactive polar aprotic solvent that can be a suitable alternative.[10] Running the reaction at the lowest effective temperature can also minimize side reactions.

  • Residual Solvent in the Final Product: The boiling point of the solvent can impact the ease of its removal from the final product.

    • Explanation: High-boiling point solvents like DMF can be difficult to remove completely, especially on a small scale.

    • Recommendation: If residual solvent is an issue, consider using a lower-boiling point solvent like THF or acetonitrile, provided they are suitable for the reaction. Alternatively, techniques like azeotropic distillation with a non-polar solvent or lyophilization (if the product is soluble in water/dioxane) can be employed for solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for the synthesis of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine?

There is no single "best" solvent, as the optimal choice depends on several factors including the specific catalyst system, base, and reaction temperature. However, a polar aprotic solvent like DMF is often a good starting point due to its ability to dissolve a wide range of reactants and stabilize the catalytic intermediates.[5][8] A mixture of an amine base such as triethylamine (TEA) with a co-solvent like THF is also a very common and effective system.[3][4]

Q2: Can I use a protic solvent like ethanol or water?

Generally, protic solvents are not recommended for Sonogashira reactions. The acidic proton of the solvent can interfere with the base and the acetylide intermediate. However, there are specialized "greener" protocols that utilize water as a solvent, often with the addition of surfactants or co-solvents to aid solubility.[11] These systems typically require careful optimization.

Q3: How does solvent polarity affect the reaction mechanism?

Solvent polarity plays a crucial role in the Sonogashira coupling mechanism.[5] The catalytic cycle involves several steps with charged or polar intermediates. A more polar solvent can stabilize these intermediates, lowering the activation energy and increasing the reaction rate.[6][12] For instance, the oxidative addition of the aryl halide to the Pd(0) complex and the subsequent transmetalation step are thought to be accelerated in polar solvents.

Q4: I am observing the formation of a dark precipitate (palladium black) in my reaction. What is the cause and how can I prevent it?

The formation of palladium black indicates the decomposition of the active Pd(0) catalyst. This can be caused by:

  • Presence of oxygen: As mentioned earlier, oxygen can degrade the catalyst. Ensure your solvent and reaction setup are thoroughly deoxygenated.[4]

  • High temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.

  • Inadequate ligand stabilization: The phosphine ligand plays a key role in stabilizing the palladium center. If the ligand is not effective in the chosen solvent, catalyst decomposition can occur.

To prevent this, ensure rigorous inert atmosphere techniques, use the lowest effective temperature, and consider a solvent that is known to work well with your specific palladium catalyst and ligand system.

Q5: Are there any safety concerns associated with the solvents used in this synthesis?

Yes, many of the solvents commonly used are hazardous.

  • DMF: Is a reproductive toxin and can be absorbed through the skin.

  • THF and Ethers: Can form explosive peroxides upon storage.

  • Amines (TEA, Diethylamine): Are corrosive and have strong odors.

Always consult the Safety Data Sheet (SDS) for each solvent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Data Summary Table

SolventDielectric Constant (approx.)Boiling Point (°C)Key Characteristics & Impact on Synthesis
DMF 37153High polarity, good solvating power. Often leads to high yields but can be difficult to remove.[8]
THF 7.666Moderately polar, good solvent for many organic compounds. Lower boiling point makes for easier removal.[4]
Acetonitrile (MeCN) 37.582High polarity, can lead to clean reactions with reduced homocoupling.[9]
Triethylamine (TEA) 2.490Acts as both a base and a solvent. Often used in combination with other solvents.[4]
Dioxane 2.2101Moderately polar and less reactive than DMF at high temperatures.
Toluene 2.4111Nonpolar, may result in slower reaction rates or poor solubility of polar reagents.

Experimental Protocol: Sonogashira Coupling of 3-bromo-1,5-naphthyridine

This protocol provides a general guideline. Optimization of reactant ratios, catalyst loading, temperature, and time may be necessary.

Materials:

  • 3-bromo-1,5-naphthyridine

  • Trimethylsilylacetylene

  • Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1,5-naphthyridine.

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add Pd(PPh₃)₂Cl₂ and CuI to the flask.

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the anhydrous, degassed solvent, followed by triethylamine and trimethylsilylacetylene via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the solvent and substrate reactivity). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield Observed check_solubility Are all reagents soluble? start->check_solubility check_solvent_polarity Is the solvent sufficiently polar? check_solubility->check_solvent_polarity Yes use_cosolvent Use a co-solvent to improve solubility check_solubility->use_cosolvent No check_degassing Was the solvent properly degassed? check_solvent_polarity->check_degassing Yes change_solvent Switch to a more polar solvent (e.g., DMF, MeCN) check_solvent_polarity->change_solvent No degas_again Repeat reaction with rigorous degassing check_degassing->degas_again No check_catalyst Consider catalyst deactivation check_degassing->check_catalyst Yes end_point Re-evaluate and optimize conditions change_solvent->end_point use_cosolvent->end_point degas_again->end_point check_catalyst->end_point

Caption: A decision-making workflow for troubleshooting low product yield.

Sonogashira Catalytic Cycle

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product R¹-C≡CR² reductive_elimination->product cu_catalyst CuX cu_acetylide Cu-C≡CR² cu_catalyst->cu_acetylide alkyne H-C≡CR² alkyne->cu_catalyst + Base cu_acetylide->transmetalation cu_acetylide->cu_catalyst base Base

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

References

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). SciRP.org. Retrieved January 26, 2026, from [Link]

  • Sonogashira Cross-Coupling. (2021, March 23). J&K Scientific LLC. Retrieved January 26, 2026, from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Choy, Y. H., Gan, C. Y., & Kwong, K. M. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Chemistry, 5(3), 1795-1818. [Link]

  • Sonogashira Coupling. (n.d.). Organic Synthesis. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Kögel, J. F., & So, C. M. (2019). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 84(24), 15843–15860. [Link]

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. (2025, October 18). ResearchGate. Retrieved January 26, 2026, from [Link]

  • First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. (2023, September 23). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved January 26, 2026, from [Link]

  • Electronic Supplementary Information ESI. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Retrieved January 26, 2026, from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development. Retrieved January 26, 2026, from [Link]

  • Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. (2025, October 26). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The common reaction patterns of alkynyl sulfides. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]

  • EFFICIENT SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 3-(3-ARYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)-2- (TRIFLUOROMETHYL)-1,8-NAPHTHYRIDINES. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • CHAPTER 14: Greener Approaches to Cross-Coupling. (n.d.). Books. Retrieved January 26, 2026, from [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. (2024, July 24). PMC. Retrieved January 26, 2026, from [Link]

  • Catalytic Reactions of Alkynyl Sulfides: Versatile Tools in Synthetic Chemistry. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved January 26, 2026, from [Link]

  • Unravelling the solvent polarity effect on the excited state intramolecular proton transfer mechanism of the 1- and 2-salicylideneanthrylamine. A TD-DFT case study. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Green pathway for the construction of aryl-1,8-naphthyridine-thiazole scaffolds and in vitro-antimicrobial evaluation, DNA binding interactions, viscosity measurements, molecular modeling studies and ADME properties. (2025, January 8). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Optimization

temperature optimization for the synthesis of ethynylnaphthyridines

A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting Welcome to the technical support center for the synthesis of ethynylnaphthyridines. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of ethynylnaphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions and troubleshoot effectively. The synthesis of ethynylnaphthyridines, primarily through the Sonogashira coupling reaction, is a powerful tool, but like any sophisticated chemical transformation, it is sensitive to various parameters, with temperature being one of the most critical.

This guide is structured to address the common challenges and questions that arise during these syntheses. We will delve into the "why" behind the experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of ethynylnaphthyridines.

Q1: What is the most common method for synthesizing ethynylnaphthyridines?

A1: The most prevalent and versatile method is the Sonogashira cross-coupling reaction.[1][2][3] This reaction forms a carbon-carbon bond between a terminal alkyne and a halo-naphthyridine (typically chloro-, bromo-, or iodo-).[3] It is generally catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst.[2][4]

Q2: Why is temperature so critical in the Sonogashira coupling for ethynylnaphthyridine synthesis?

A2: Temperature plays a pivotal role in several aspects of the reaction. It influences the rate of the catalytic cycle, the stability of the catalyst, and the potential for side reactions. Too low a temperature may lead to a sluggish or incomplete reaction, while excessively high temperatures can cause decomposition of the catalyst, starting materials, or the desired product.[2] Finding the optimal temperature is key to achieving a high yield and purity.

Q3: Can I perform the Sonogashira reaction at room temperature?

A3: While some Sonogashira reactions can proceed at room temperature, particularly with highly reactive aryl iodides, the coupling of less reactive halo-naphthyridines (especially bromides and chlorides) often requires heating to achieve a reasonable reaction rate.[3]

Q4: Is a copper co-catalyst always necessary?

A4: Not always. Copper-free Sonogashira protocols have been developed.[2] The primary role of the copper(I) co-catalyst is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, often allowing for milder reaction conditions (including lower temperatures). However, the presence of copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[1] The decision to use a copper co-catalyst depends on the specific substrates and the desired reaction conditions.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the synthesis of ethynylnaphthyridines via Sonogashira coupling.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

  • Insufficient Temperature: The activation energy for the oxidative addition of the halo-naphthyridine to the palladium(0) catalyst may not be met.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials. Be cautious not to exceed the decomposition temperature of your catalyst or reactants. For many halo-pyridines and related heterocycles, temperatures in the range of 80-100 °C are effective.

  • Catalyst Inactivity: The palladium catalyst may have decomposed or been poisoned.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species. The nitrogen atoms in the naphthyridine ring can potentially coordinate to the palladium and inhibit catalysis. Using a higher catalyst loading or a more robust ligand can sometimes overcome this.

  • Poor Substrate Reactivity: Chloro- and bromo-naphthyridines are less reactive than their iodo- counterparts.

    • Solution: If you are using a chloro- or bromo-naphthyridine, a higher reaction temperature and a longer reaction time will likely be necessary. Consider using a more electron-rich phosphine ligand to facilitate the oxidative addition step.

  • Base Incompatibility: The chosen base may not be strong enough or may be sterically hindered.

    • Solution: Triethylamine (Et3N) or diisopropylamine (DIPA) are commonly used bases. If the reaction is still not proceeding, a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) could be trialed, though this may also increase side reactions.

Problem 2: Presence of Significant Side Products

Possible Side Products & Mitigation Strategies:

  • Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, resulting in a diyne product.

    • Cause: This is often promoted by the copper(I) co-catalyst in the presence of oxygen.

    • Solution:

      • Thoroughly Degas: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.

      • Copper-Free Conditions: If homocoupling is persistent, consider a copper-free Sonogashira protocol. This may require a higher reaction temperature or a different palladium catalyst/ligand system.

  • Dehalogenation of the Naphthyridine: The starting halo-naphthyridine is converted to the corresponding unsubstituted naphthyridine.

    • Cause: This can occur at higher temperatures, especially in the presence of a phosphine ligand and a base.

    • Solution: Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after the main reaction is complete.

  • Thermal Degradation: The desired ethynylnaphthyridine product may be degrading under the reaction conditions.

    • Solution: Once the optimal reaction temperature for product formation is found, try to minimize the reaction time. If the product is known to be thermally labile, a lower temperature for a longer duration may be preferable. While specific thermal stability data for ethynylnaphthyridines is not widely available, related heterocyclic compounds can show decomposition at elevated temperatures.[5][6]

Temperature Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the temperature for your ethynylnaphthyridine synthesis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Troubleshooting A Start with a moderate temperature (e.g., 60-80 °C) based on literature for similar heterocycles. B Monitor reaction by TLC/LC-MS at regular intervals (e.g., 1-2 hours). A->B C Is the reaction proceeding at a reasonable rate? B->C D Significant product formation within 4-6 hours? C->D Yes E Gradually increase temperature by 10-20 °C. C->E No J Optimal temperature identified. Proceed with synthesis. D->J F Re-evaluate reaction progress. E->F G Are significant side products observed? F->G H Consider lowering temperature and extending reaction time. G->H Yes G->J No H->F I Consider alternative heating (e.g., microwave). I->F

Caption: A workflow for temperature optimization in ethynylnaphthyridine synthesis.

Quantitative Data Summary

The optimal temperature for the Sonogashira coupling is highly substrate-dependent. Below is a table summarizing typical temperature ranges based on the halide present on the naphthyridine ring.

Halide on NaphthyridineReactivityTypical Temperature Range (°C)Notes
IodoHighRoom Temperature - 60 °COften proceeds smoothly under mild conditions.
BromoMedium60 - 100 °CHigher temperatures are generally required.
ChloroLow80 - 120+ °COften requires more forcing conditions and robust catalyst systems. Microwave heating can be beneficial.

Experimental Protocol: Synthesis of 2-Ethynyl-1,8-naphthyridine (Representative Protocol)

This protocol is adapted from a procedure for a similar nitrogen-containing heterocycle and should be optimized for your specific naphthyridine substrate.

Materials:

  • 2-Chloro-1,8-naphthyridine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Step 1: Sonogashira Coupling

  • To a dry, oven-baked flask, add 2-chloro-1,8-naphthyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF and triethylamine (3.0 eq) via syringe.

  • Add ethynyltrimethylsilane (1.5 eq) dropwise.

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the TMS-protected ethynylnaphthyridine.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

  • Dissolve the TMS-protected ethynylnaphthyridine in THF.

  • Add TBAF (1.1 eq, 1M in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final 2-ethynyl-1,8-naphthyridine.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: TMS Deprotection A Combine 2-chloro-1,8-naphthyridine, Pd(PPh₃)₂Cl₂, and CuI under inert atmosphere. B Add anhydrous THF, Et₃N, and ethynyltrimethylsilane. A->B C Heat to 80 °C and monitor. B->C D Workup and purification. C->D E Dissolve TMS-protected product in THF. D->E TMS-protected intermediate F Add TBAF at 0 °C and stir at RT. E->F G Workup and purification. F->G H Final product: 2-Ethynyl-1,8-naphthyridine G->H

Caption: Experimental workflow for the synthesis of 2-ethynyl-1,8-naphthyridine.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Cravotto, G.; Orio, L. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein J. Org. Chem.2014 , 10, 378-385. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • The Sonogashira Coupling. [Link]

  • Saleh, M. Y.; Ayoub, A. I. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Eur. J. Chem.2012 , 3, 335-340. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]

  • Kalyani, D.; Deprèle, S.; Gonzalez, V. V.; Sanford, M. S. A Simple and Efficient Copper-Free Sonogashira Coupling of Aryl and Vinyl Halides. Org. Lett.2005 , 7, 4161-4164. [Link]

  • Ghorbani-Vaghei, R.; Malaekehpoor, S. M. A mild synthesis of substituted 1,8-naphthyridines. Green Chem.2017 , 19, 1248-1252. [Link]

  • Singh, R. M.; Kumar, R.; Sharma, N.; Asthana, M. Palladium-catalyzed one-pot synthesis of benzo[b][1][7]naphthyridines via Sonogashira coupling and annulation reactions from 2-chloroquinoline-3-carbonitriles. Tetrahedron2013 , 69, 7750-7757. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Singh, A.; Kumar, A.; Kumar, V. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. J. Heterocycl. Chem.2017 , 54, 1869-1877. [Link]

  • Sharma, P.; Kumar, A.; Kumar, R. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. J. Biomol. Struct. Dyn.2022 , 40, 8439-8453. [Link]

  • Patel, A. D.; Patel, N. C.; Patel, A. D. Synthesis and Characterization of 1,8-Naphthyridine Derivatives. Int. J. Chem. Sci.2015 , 13, 135-142. [Link]

  • Reddy, T. S.; Kumar, M. S.; Reddy, C. S. SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Chem. Heterocycl. Compd.2020 , 56, 283-294. [Link]

  • Wąs-Gubała, J.; Szlósarczyk, M.; Marcol, A.; Kublin, E. Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ChemRxiv. 2019 . [Link]

  • Sureshbabu, P.; Selvam, S.; Chandrasekaran, S. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chem.2013 , 15, 2451-2458. [Link]

  • Czylkowska, A.; Kościelna, A.; Czylkowski, D.; Szwarc-Rzepka, K.; Staszak, M. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules2022 , 27, 469. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

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Troubleshooting

Technical Support Center: 3-Ethynyl-1,5-Naphthyridine Integrity

[1] Ticket System Status: [ONLINE] Current Topic: Stability Protocol & Decomposition Prevention Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket System Status: [ONLINE] Current Topic: Stability Protocol & Decomposition Prevention Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Stability Paradox

You are likely accessing this guide because your bright yellow/white solid turned into a black tar overnight, or your LCMS shows a complex mixture of dimers and hydration products.

3-Ethynyl-1,5-naphthyridine is a deceptively simple intermediate.[1] While the 3-position (beta to the nitrogen) offers better thermodynamic stability than the 2- or 4-positions, the fused 1,5-naphthyridine system is electron-deficient.[1] This makes the terminal alkyne proton highly acidic (


) and the ring nitrogen susceptible to oxidation.[1]

This guide treats the molecule not just as a chemical structure, but as a reactive system that requires specific handling to prevent the "Black Tar" scenario (uncontrolled polymerization).

Module 1: Critical Decomposition Pathways

Before troubleshooting, you must identify how your sample is degrading.[1] Use the diagram below to diagnose your specific impurity profile.

Decomposition_Pathways Start 3-Ethynyl-1,5-naphthyridine (Intact Monomer) Glaser Glaser Coupling Product (Di-yne Dimer) Start->Glaser Residual Cu(I) + O2 (Oxidative Coupling) Polymer Polyacetylene-like Oligomers (Black Tar) Start->Polymer Concentrated Solution + Light/Heat Hydrate Acetyl-1,5-naphthyridine (Ketone) Start->Hydrate Acidic Silica + Moisture NOxide N-Oxide Derivative Start->NOxide Peroxides in Ethers (e.g., old THF)

Figure 1: Primary decomposition vectors.[1] Note that Copper (Cu) contamination is the most common cause of rapid dimerization.

Module 2: Synthesis & Purification Troubleshooting

Most stability issues are actually "carry-over" problems from the synthesis phase.[1] The standard route involves Sonogashira coupling of 3-bromo-1,5-naphthyridine with TMS-acetylene, followed by desilylation.[1]

Ticket #001: "My product degrades immediately after desilylation."

Diagnosis: Copper Poisoning.[1] If you use the standard Sonogashira protocol (Pd/Cu), residual Copper(I) acts as a catalyst for oxidative coupling (Glaser) once the TMS protecting group is removed.[1] The terminal alkyne + Cu + Air = Dimer.

The Fix: The "Copper-Kill" Protocol Do not rely on simple column chromatography to remove copper.[1] You must chelate it before the final deprotection or immediately after.

StepReagent/MethodPurpose
1. Scavenging SiliaMetS® Thiol or QuadraPure™ TU Add to the organic layer post-workup. Stir for 2-4 hours. These solid-supported scavengers bind Pd and Cu residues.[1]
2. Wash 10% Aqueous EDTA or NH₄OH/NH₄Cl (1:1) If solid scavengers are unavailable, wash the organic phase 3x with EDTA solution. The aqueous layer must turn blue (Cu-complex) then clear.[1]
3. Deprotection K₂CO₃ / MeOH (Low Temp) Perform desilylation at 0°C , not room temperature. Cold methanol slows the polymerization rate significantly.
Ticket #002: "I see a ketone peak (+18 mass) in LCMS."

Diagnosis: Acid-Catalyzed Hydration. 1,5-naphthyridine is basic.[1] If you purify the terminal alkyne on standard acidic silica gel, the local pH at the surface can catalyze the addition of water across the triple bond, forming 3-acetyl-1,5-naphthyridine.[1]

The Fix: Neutralize the Stationary Phase

  • Option A: Use Neutral Alumina (Brockmann Grade III) instead of Silica.[1]

  • Option B: Pre-treat Silica gel with 1-2% Triethylamine (TEA) in hexanes before loading your sample.[1] This buffers the acidic sites.

  • Eluent: Avoid acetone (can react).[1] Use CH₂Cl₂/MeOH or Hexanes/EtOAc with 0.5% TEA.[1]

Module 3: Storage & Handling Protocols

Once isolated, the solid is metastable. Follow these strict storage rules.

The "Deep Freeze" Standard
  • State: Store only as a solid. Never store in solution (DMSO/DMF solutions will turn black within days due to concentration-dependent polymerization).[1]

  • Atmosphere: Argon flush is mandatory.[1] Oxygen promotes radical formation.[1]

  • Container: Amber glass vial (UV protection).

  • Temperature: -20°C is standard; -80°C for long-term (>1 month).

Safe Handling Workflow

Handling_Protocol cluster_warning CRITICAL WARNING Step1 1. Dissolve (Fresh Solvents only) Step2 2. Use Immediately (Avoid stock solutions) Step1->Step2 < 1 hour Step4 4. Reaction Step2->Step4 Step3 3. Radical Scavenger (Optional: BHT) Step3->Step1 If storing >24h Warning Do NOT concentrate to dryness above 30°C

Figure 2: Workflow for handling the isolated intermediate.

FAQ: Frequently Asked Questions

Q: Can I use TBAF for the deprotection of the TMS-precursor? A: Avoid if possible. Tetrabutylammonium fluoride (TBAF) is often wet (hygroscopic) and basic.[1] The presence of water and fluoride ions can promote hydration to the ketone. Potassium Carbonate (K₂CO₃) in dry Methanol is milder and easier to control.[1]

Q: Why is my NMR showing broad peaks? A: This is the first sign of polymerization (oligomer formation). If your sharp aromatic peaks are broadening, the sample is degrading. Repurify immediately on Neutral Alumina to remove the high-molecular-weight impurities, or discard.[1]

Q: Can I stabilize the solution with additives? A: Yes. If you must keep it in solution (e.g., for biological assays), add 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1 mol%.[1] This acts as a radical scavenger and inhibits polymerization without interfering with most kinase assays.[1]

References

  • Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[1] Molecules, 2021.[1] (Review of naphthyridine reactivity and stability). [1]

  • Chinchilla, R. & Najera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.[1] (Detailed mechanisms on Copper-mediated coupling and side reactions). [1]

  • Zhu, Q. et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes."[1][2] Modern Research in Catalysis, 2017.[1][2] (Analogous chemistry for 3-alkynyl-N-heterocycles). [1]

  • Albini, A. & Pietra, S. "Heterocyclic N-Oxides."[1] CRC Press, 2019.[1] (Mechanisms of N-oxidation in electron-deficient heterocycles).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Assignment of 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine

This guide provides a comprehensive technical analysis of the 1H NMR assignment for 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine , a critical intermediate in the synthesis of functionalized naphthyridine scaffolds used...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR assignment for 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine , a critical intermediate in the synthesis of functionalized naphthyridine scaffolds used in kinase inhibitors and advanced optical materials.

This analysis compares the experimental assignment strategy against precursor data and theoretical models , offering a robust protocol for structural validation.

Executive Summary

  • Target Molecule: 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine

  • Core Scaffold: 1,5-Naphthyridine (diazanaphthalene class)

  • Key Functional Group: Trimethylsilylethynyl (TMS-alkyne) at position 3.

  • Diagnostic Signal: Strong singlet at δ 0.2–0.3 ppm (9H, TMS) and loss of coupling in Ring A protons.

  • Primary Application: Validation of Sonogashira cross-coupling efficiency and regiochemical confirmation.

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via a Sonogashira coupling of 3-bromo-1,5-naphthyridine with trimethylsilylacetylene.

Experimental Protocol (Synthesis Context)
  • Reagents: 3-bromo-1,5-naphthyridine (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N/THF.

  • Conditions: Inert atmosphere (Ar/N2), 60°C, 4-12 hours.

  • Workup: Filtration of salts, concentration, and silica gel chromatography (Hexane/EtOAc).

  • NMR Prep: Dissolve ~5-10 mg of purified solid in 0.6 mL CDCl3 (99.8% D).

Comparative NMR Analysis

The assignment relies on distinguishing the substituted Ring A from the unsubstituted Ring B by comparing the product with the parent heterocycle and the brominated precursor.

Comparison Table: Chemical Shift Evolution

Note: Values are referenced to CDCl3 (7.26 ppm).[1] "Parent" data refers to unsubstituted 1,5-naphthyridine.

PositionProton TypeParent (1,5-Naph) Precursor (3-Br) Product (3-TMS-Alkyne) Multiplicity & Coupling (

)
TMS Methyl (Si-Me3)N/AN/A0.25 - 0.30 s, 9H (Diagnostic)
H2 Arom (Ring A)8.99~9.058.95 - 9.05 s (or d,

Hz)
H4 Arom (Ring A)8.41~8.558.45 - 8.55 s (or d,

Hz)
H6 Arom (Ring B)8.999.009.00 - 9.05 dd (

Hz)
H8 Arom (Ring B)8.418.458.40 - 8.45 dd (

Hz)
H7 Arom (Ring B)7.647.707.65 - 7.75 dd (

Hz)
Detailed Assignment Logic
A. The Aliphatic Region (TMS Group)
  • Observation: A sharp, intense singlet integrating to 9 protons appears upfield.

  • Shift:

    
     0.25 – 0.30 ppm.
    
  • Significance: This confirms the successful coupling of the alkyne. Absence of this peak indicates deprotection (terminal alkyne H would appear at ~3.5 ppm) or failed coupling.

B. The Aromatic Region (Heterocyclic Core)

The 1,5-naphthyridine core has two nitrogen atoms at positions 1 and 5. The substitution at position 3 breaks the


 symmetry of the parent molecule, resulting in 5 distinct aromatic signals (compared to 3 in the parent).
  • Ring A (Substituted): The "Isolated" Spin System

    • H2 (Position 2): Located between the Nitrogen (N1) and the Alkyne (C3). It is the most deshielded proton on this ring due to the alpha-nitrogen effect.

      • Multiplicity: Appears as a singlet (s) or a fine doublet due to long-range coupling (

        
         Hz). The large ortho-coupling (
        
        
        
        Hz) seen in the parent is absent .
    • H4 (Position 4): Located adjacent to the bridgehead and the Alkyne.

      • Multiplicity: Appears as a singlet (s) or fine doublet (

        
        ).
        
    • Differentiation: H2 is typically downfield of H4 due to the adjacent electronegative nitrogen.

  • Ring B (Unsubstituted): The "Coupled" Spin System

    • This ring retains the characteristic AMX (or ABX) spin system of the parent 1,5-naphthyridine.

    • H6: Alpha to Nitrogen (N5). Most deshielded in Ring B (

      
       ~9.0). Shows small coupling to H8 (
      
      
      
      Hz) and medium to H7 (
      
      
      Hz).
    • H8: Gamma to Nitrogen.

      
       ~8.[1][2][3][4][5]4. Shows large ortho coupling to H7 (
      
      
      
      Hz).
    • H7: Beta to Nitrogen. Most shielded (

      
       ~7.7). Appears as a distinct doublet of doublets  (dd) due to coupling with H6 and H8.
      

Structural Validation Visualization

The following diagram illustrates the connectivity and the logical flow for assigning the signals based on 2D NMR (COSY) correlations.

NMR_Assignment cluster_0 Ring A (Substituted) cluster_1 Ring B (Unsubstituted) H2 H2 (Singlet) ~9.0 ppm (No COSY to H3) H4 H4 (Singlet) ~8.5 ppm (Weak COSY to H2) H2->H4 Long Range J~1.7 H6 H6 (Doublet) ~9.0 ppm (Alpha to N) H7 H7 (dd) ~7.7 ppm (Beta to N) H6->H7 Vicinal J~4.2 H8 H8 (Doublet) ~8.4 ppm (Gamma to N) H7->H8 Vicinal J~8.5 TMS TMS Group 0.25 ppm (s, 9H) TMS->H2 NOE (Spatial) TMS->H4 NOE (Spatial)

Caption: Connectivity map showing the isolated spin system of Ring A (Blue) vs the continuous system of Ring B (Red). Yellow arrows indicate spatial proximity detectable by NOESY.

Troubleshooting & Alternatives

Scenario A: Overlapping Signals

In CDCl3, H2 (Ring A) and H6 (Ring B) often overlap around 9.0 ppm.

  • Solution: Switch solvent to DMSO-d6 or Acetone-d6 . Polar aprotic solvents often resolve the alpha-protons due to differential solvation of the nitrogens.

  • Alternative: Use HSQC (Heteronuclear Single Quantum Coherence). H2 and H6 are attached to carbons with slightly different chemical shifts; HSQC will resolve them into distinct cross-peaks.

Scenario B: Regiochemistry Ambiguity (2- vs 3- vs 4-substitution)

If the synthesis yielded an isomer mixture, use coupling constants (


) to identify the substitution pattern:
  • 3-Substituted (Target): H2 (s) and H4 (s). No large vicinal coupling in Ring A.

  • 2-Substituted: H3 (d,

    
    ) and H4 (d, 
    
    
    
    ). Large coupling indicates neighbors.
  • 4-Substituted: H2 (d,

    
    ) and H3 (d, 
    
    
    
    ). Medium coupling indicates neighbors.
Scenario C: Deprotection Check

If the TMS group is cleaved (accidentally or intentionally):

  • TMS Signal: Disappears (0.25 ppm).

  • Alkyne Proton: A new singlet appears at ~3.5 - 3.8 ppm .[5]

  • Carbon NMR: The alkyne carbons shift significantly upon loss of silicon.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][3][5][6][7] V. The Synthesis and Properties of 1,5-Naphthyridine and Its Derivatives. The Journal of Organic Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel small molecules is paramount. The compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel small molecules is paramount. The compound 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine represents a confluence of functionalities – a rigid, nitrogen-containing aromatic core in the form of 1,5-naphthyridine, a reactive ethynyl linker, and a versatile trimethylsilyl (TMS) protecting group. Mass spectrometry, particularly under electron ionization (EI), is a cornerstone technique for confirming the identity and gleaning structural insights into such molecules. This guide provides an in-depth, experience-driven interpretation of the expected mass spectrum of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine, comparing this methodology with other analytical techniques and offering the causal logic behind the predicted fragmentation pathways.

The Foundational Role of Mass Spectrometry in Structural Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry (EI-MS), a sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, providing not only its molecular weight but also a puzzle of fragment ions that, when pieced together, reveal its structure. For a molecule like 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine, with its distinct chemical motifs, EI-MS offers a rapid and highly informative method for structural confirmation.

Predicted Mass Spectrum of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine: A Detailed Interpretation

The interpretation of the mass spectrum of this compound hinges on understanding the fragmentation patterns of its three key components: the trimethylsilyl group, the ethynyl linker, and the 1,5-naphthyridine core.

The Molecular Ion Peak (M⁺˙)

The molecular formula of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine is C₁₃H₁₄N₂Si. The calculated monoisotopic mass is approximately 226.09 Da. Therefore, the molecular ion peak (M⁺˙) is expected to be observed at m/z 226 . The intensity of this peak is anticipated to be moderate to strong, as the aromatic 1,5-naphthyridine ring imparts considerable stability to the molecular ion.

Key Fragmentation Pathways

The fragmentation of the molecular ion will be dictated by the relative bond strengths and the stability of the resulting fragments. The primary fragmentation events are expected to occur at the more labile bonds associated with the trimethylsilyl and ethynyl groups.

1. The Trimethylsilyl Group: The Telltale Signature

The trimethylsilyl group is known for its characteristic fragmentation patterns. The most prominent of these is the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺ , which gives a strong signal at m/z 73 . This peak is often a base peak or one of the most intense peaks in the spectrum of a TMS-containing compound and serves as a definitive marker for its presence.

Another common fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, leading to the [M - 15]⁺ ion at m/z 211 . This fragment retains the naphthyridine and ethynyl moieties attached to a dimethylsilyl group.

2. Fragmentation of the Ethynyl Linker

The C-C triple bond of the ethynyl group is relatively strong; however, cleavage of the bond between the naphthyridine ring and the ethynyl group, or between the ethynyl group and the TMS group, can occur.

  • Loss of the Trimethylsilylacetylene Radical: Cleavage of the bond between the naphthyridine ring and the ethynyl group can result in the loss of a trimethylsilylacetylene radical (•C≡CSi(CH₃)₃, 97 Da). This would lead to a fragment corresponding to the 1,5-naphthyridine cation at m/z 129 .

  • Formation of the Naphthyridinylacetylene Cation: Cleavage of the Si-C bond would result in the formation of the 3-ethynyl-1,5-naphthyridine cation at m/z 153 .

3. Fragmentation of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, being an aromatic heterocycle, is expected to be relatively stable under EI conditions. Fragmentation of the ring itself will likely occur after the initial, more facile fragmentations of the side chain. The fragmentation of the bare 1,5-naphthyridine ring (m/z 130) typically proceeds through the sequential loss of hydrogen cyanide (HCN, 27 Da), leading to fragments at m/z 103 and m/z 76 . Therefore, in the spectrum of our target molecule, we might observe fragments arising from the further breakdown of the naphthyridinyl-containing ions. For instance, the fragment at m/z 153 could potentially lose HCN to give a fragment at m/z 126 .

Proposed Fragmentation Pathway

The following Graphviz diagram illustrates the predicted major fragmentation pathways for 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

Fragmentation_Pathway M [C₁₃H₁₄N₂Si]⁺˙ m/z 226 (Molecular Ion) M_minus_15 [M - CH₃]⁺ m/z 211 M->M_minus_15 - •CH₃ TMS_ion [Si(CH₃)₃]⁺ m/z 73 M->TMS_ion - •C₁₀H₅N₂ Naphth_ethynyl_ion [C₁₀H₅N₂]⁺ m/z 153 M->Naphth_ethynyl_ion - •Si(CH₃)₃ Naphth_ion [C₈H₅N₂]⁺ m/z 129 M->Naphth_ion - •C₅H₉Si Naphth_ethynyl_minus_HCN [C₉H₄N]⁺ m/z 126 Naphth_ethynyl_ion->Naphth_ethynyl_minus_HCN - HCN Naphth_minus_HCN [C₇H₄N]⁺ m/z 102 Naphth_ion->Naphth_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

Summary of Expected Key Fragments
m/zProposed Structure/FormulaSignificance
226[C₁₃H₁₄N₂Si]⁺˙Molecular Ion
211[C₁₂H₁₁N₂Si]⁺Loss of a methyl radical from the TMS group
153[C₁₀H₅N₂]⁺3-Ethynyl-1,5-naphthyridine cation
129[C₈H₅N₂]⁺1,5-Naphthyridine cation
126[C₉H₄N]⁺Loss of HCN from the 3-ethynyl-1,5-naphthyridine cation
102[C₇H₄N]⁺Loss of HCN from the 1,5-naphthyridine cation
73[Si(CH₃)₃]⁺Trimethylsilyl cation (often the base peak)

Comparison with Alternative Analytical Techniques

While EI-MS is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Here, we compare EI-MS with other relevant methods for the characterization of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

TechniqueInformation ProvidedAdvantagesLimitations
EI-MS Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, reproducible fragmentation, extensive libraries for comparison.Can cause extensive fragmentation, leading to a weak or absent molecular ion peak for some compounds.
High-Resolution MS (HRMS) Exact mass of the molecular ion and fragments, allowing for the determination of elemental composition.Unambiguous molecular formula determination.Does not provide detailed structural connectivity information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ²⁹Si) Detailed information about the chemical environment and connectivity of atoms.Provides a complete picture of the molecular structure.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming to acquire and interpret.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule (e.g., C≡C, C-H, Si-C bonds).Rapid and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography The definitive three-dimensional structure of the molecule in the solid state.Provides an unambiguous structural determination.Requires a single crystal of suitable quality, which can be challenging to obtain.

Experimental Protocol: A Self-Validating System

For a robust and reliable analysis of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine by EI-MS, the following experimental workflow is recommended.

Sample Preparation and Introduction
  • Purity Assessment: Ensure the sample is of high purity using techniques like NMR or HPLC to avoid misinterpretation of the mass spectrum due to impurities.

  • Solvent Selection: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Introduction Method: Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) or, if the compound is sufficiently volatile and thermally stable, through a gas chromatograph (GC). GC-MS is often preferred as it provides an additional layer of separation and confirmation of sample purity.

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching and reproducible fragmentation)

  • Source Temperature: 150-250 °C (optimize to ensure volatilization without thermal degradation)

  • Mass Range: m/z 40-400 (to encompass all expected fragments and the molecular ion)

  • Scan Speed: 1-2 scans/second

Data Analysis and Interpretation
  • Identify the Molecular Ion: Locate the peak at the highest m/z that is consistent with the expected molecular weight.

  • Identify Key Fragments: Look for the characteristic m/z 73 peak for the TMS group and the [M-15]⁺ peak.

  • Propose Fragmentation Pathways: Correlate the other major peaks in the spectrum with logical losses from the molecular ion or larger fragments.

  • Library Matching (if available): Compare the acquired spectrum with entries in a mass spectral library (e.g., NIST) to find similar compounds and fragmentation patterns.

The following diagram illustrates the logical workflow for the analysis.

Analysis_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Purity Purity Check (NMR/HPLC) Dissolve Dissolve in Volatile Solvent Purity->Dissolve GCMS GC-MS or DIP Introduction Dissolve->GCMS EI EI at 70 eV GCMS->EI Scan Scan m/z 40-400 EI->Scan Find_M Identify Molecular Ion (m/z 226) Scan->Find_M Find_Frags Identify Key Fragments (m/z 73, 211, etc.) Find_M->Find_Frags Propose_Path Propose Fragmentation Pathways Find_Frags->Propose_Path Library Library Matching Propose_Path->Library Structure Structural Confirmation Propose_Path->Structure Library->Structure

Caption: Workflow for EI-MS analysis of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

Conclusion

The interpretation of the mass spectrum of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine is a logical process that relies on understanding the fundamental principles of mass spectrometry and the characteristic fragmentation patterns of its constituent functional groups. The presence of a strong signal at m/z 73, a clear molecular ion peak at m/z 226, and fragments corresponding to the naphthyridine core and the ethynyl side chain provides a robust confirmation of the molecule's structure. While EI-MS is a powerful technique, its combination with other analytical methods such as NMR and HRMS will provide the most comprehensive and unambiguous structural elucidation, a critical step in the advancement of drug discovery and materials science.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Mass Spectrometry of Trimethylsilyl Derivatives. ScienceDirect. [Link]

  • Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Synthesis and reactions of 1,5-naphthyridine and its derivatives. SpringerLink. [Link]

Validation

A Comparative Guide to the Biological Activity of 1,5-Naphthyridine and 1,8-Naphthyridine Derivatives

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry. The arrangement of the two nitrogen atoms within the bicyclic structure gi...

Author: BenchChem Technical Support Team. Date: February 2026

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry. The arrangement of the two nitrogen atoms within the bicyclic structure gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape. This structural diversity profoundly influences their interaction with biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Among these isomers, the 1,5- and 1,8-naphthyridine cores have garnered the most significant attention from researchers in drug discovery, leading to a wealth of derivatives with potent biological effects.[3][4][5]

This guide provides an in-depth, objective comparison of the biological activities of 1,5- and 1,8-naphthyridine derivatives. We will delve into their distinct pharmacological profiles, supported by experimental data, and elucidate the underlying structure-activity relationships. Furthermore, we will provide detailed protocols for key biological assays, offering researchers a practical framework for evaluating these promising compounds.

Structural Isomers: The Foundation of Functional Diversity

The fundamental difference between 1,5- and 1,8-naphthyridine lies in the position of the nitrogen atoms. This seemingly subtle variation alters the molecule's dipole moment, hydrogen bonding capacity, and metal-chelating properties, which are critical determinants of biological activity.

Caption: Core chemical structures of 1,5- and 1,8-Naphthyridine isomers.

The symmetric placement of nitrogen atoms in 1,5-naphthyridine contrasts with the adjacent nitrogen arrangement in the 1,8-isomer. This structural distinction influences how derivatives of each scaffold present their functional groups to the active sites of enzymes and receptors, dictating their therapeutic potential.

Biological Profile of 1,5-Naphthyridine Derivatives

While not as extensively explored as their 1,8-isomers, 1,5-naphthyridine derivatives have demonstrated a remarkable range of biological activities.[6] The research highlights their potential in treating infectious diseases, inflammation, and cancer.[3]

Key activities include:

  • Antimicrobial and Antifungal Activity: Silver(I) complexes incorporating the 1,5-naphthyridine scaffold have shown good to moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5-100 μg/mL.[7] Notably, their antifungal activity against Candida species was significantly higher, with MIC values as low as 0.78-6.25 μg/mL.[7]

  • Anti-inflammatory Properties: Naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one and its derivatives, have exhibited potent anti-inflammatory effects.[1] Several derivatives strongly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines, with IC₅₀ values between 7.73 and 15.09 μM.[1]

  • Anticancer Activity: The canthin-6-one scaffold has also been studied for its anticancer properties, demonstrating the ability to induce apoptosis and necrosis in human myeloid leukemia cells.[1] Furthermore, synthetic derivatives have been developed as potent and selective inhibitors of TGF-beta type I receptor (ALK5), a key target in cancer therapy, with IC₅₀ values as low as 4 nM.[8]

  • Antiviral and Antiparasitic Effects: Certain derivatives have shown promise against HIV and the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1]

Biological Profile of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is arguably one of the most successful heterocyclic systems in medicinal chemistry.[5] It forms the core of numerous commercially available drugs and is associated with an exceptionally broad range of biological activities.[4][9][10]

Key activities include:

  • Broad-Spectrum Antimicrobial Activity: This is the most well-established activity of 1,8-naphthyridines. Nalidixic acid, a foundational antibiotic, belongs to this class.[10] Modern fluoroquinolone antibiotics like Gemifloxacin and Tosufloxacin, which feature a 1,8-naphthyridine core, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[10][11] These derivatives are potent against a wide range of Gram-positive and Gram-negative bacteria.[12]

  • Potent Anticancer Activity: 1,8-Naphthyridine derivatives have been extensively investigated as anticancer agents, targeting various mechanisms.[13][14][15] They have been shown to inhibit topoisomerase I and II, disrupt tubulin polymerization, and modulate protein kinases like EGFR.[4][13][14] For example, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives exhibit potent cytotoxicity against pancreatic (MIAPaCa) and leukemia (K-562) cancer cell lines with IC₅₀ values of 0.41 and 0.77 μM, respectively.[16][17]

  • Anti-mycobacterial and Anti-inflammatory Effects: Derivatives have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[9] One derivative, ANA-12, exhibited a promising MIC of 6.25 μg/mL against the Mtb H37Rv strain.[9] Additionally, many of these compounds show potent anti-inflammatory activity, often linked to their anticancer mechanisms.[16][17]

  • Central Nervous System (CNS) Applications: The scaffold has shown potential in treating neurological disorders, including Alzheimer's disease and depression.[4]

Comparative Analysis: Isomer-Driven Selectivity

The distinct biological profiles of the two isomers stem directly from their structural differences. The 1,8-naphthyridine core, with its adjacent nitrogen atoms, forms an excellent bidentate chelation site for metal ions, which is a key feature for interaction with metalloenzymes like DNA gyrase. This likely contributes to its pronounced success as an antibacterial scaffold. In contrast, the more symmetric 1,5-naphthyridine may favor different binding modes and target interactions.

Biological Activity1,5-Naphthyridine Derivatives1,8-Naphthyridine Derivatives
Anticancer Potent activity observed, notably as ALK5 inhibitors and via apoptosis induction (e.g., canthin-6-ones).[1][8]Very potent and widely studied. Mechanisms include topoisomerase inhibition, EGFR inhibition, and kinase modulation.[4][13][14]
Antibacterial Good to moderate activity, particularly in metal complexes.[7]Excellent, broad-spectrum activity. Forms the core of many commercial antibiotics (e.g., Nalidixic acid, Gemifloxacin).[10][11]
Antifungal Significant activity against Candida species has been reported.[7]Less emphasized, but some derivatives show activity.[15]
Anti-inflammatory Strong inhibitory effects on NO production have been demonstrated.[1]Potent activity, often linked to anticancer mechanisms.[4][16]
Antiviral / Antiparasitic Activity against HIV and T. cruzi has been noted.[1]Antiviral activity is a recognized property of the scaffold.[4][9]
Primary Mechanism Varies widely; includes enzyme inhibition (ALK5) and induction of apoptosis.DNA gyrase/topoisomerase inhibition is a hallmark, especially for antibacterial agents.[12]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity, the biological evaluation of these derivatives must follow robust, validated protocols. Here, we detail standard methodologies for assessing anticancer and antibacterial activity.

Protocol 1: Anticancer Cytotoxicity Assessment (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests cytotoxicity.

G start 1. Cell Seeding Seed cancer cells (e.g., HeLa, A549) in a 96-well plate. Incubate for 24h to allow attachment. treat 2. Compound Treatment Add serial dilutions of naphthyridine derivatives. Include a vehicle control and a positive control (e.g., Doxorubicin). start->treat incubate 3. Incubation Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂). treat->incubate mtt 4. MTT Addition Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours. incubate->mtt solubilize 5. Formazan Solubilization Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. mtt->solubilize read 6. Absorbance Reading Measure the absorbance at ~570 nm using a microplate reader. solubilize->read analyze 7. Data Analysis Calculate cell viability relative to the vehicle control. Determine the IC₅₀ value (concentration for 50% inhibition). read->analyze G start 1. Compound Preparation Prepare serial two-fold dilutions of naphthyridine derivatives in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB). inoculum 2. Inoculum Preparation Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. start->inoculum inoculate 3. Inoculation Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL. inoculum->inoculate controls 4. Controls Include a growth control (no compound) and a sterility control (no bacteria). inoculate->controls incubate 5. Incubation Incubate the plate at 35-37°C for 16-20 hours. controls->incubate read 6. MIC Determination Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Causality Behind Choices:

  • Mueller-Hinton Broth: This is the standard medium for routine susceptibility testing as its composition is well-defined and has minimal interference with antimicrobial agents.

  • 0.5 McFarland Standard: This ensures a consistent and reproducible starting inoculum density, which is critical for accurate MIC determination.

  • Visual Inspection: While simple, it is a reliable and universally accepted method for determining the endpoint of bacterial growth inhibition.

Conclusion and Future Directions

Both 1,5- and 1,8-naphthyridine scaffolds are privileged structures in drug discovery, each with a distinct and valuable profile of biological activity. The 1,8-naphthyridine core has been extensively validated, leading to numerous clinical successes, particularly in the antibacterial and anticancer arenas. [4][9][10][13]Its unique structure appears highly suited for targeting bacterial topoisomerases.

Conversely, the 1,5-naphthyridine scaffold, while less explored, shows significant promise in diverse areas including anti-inflammatory, antifungal, and specific anticancer applications like ALK5 inhibition. [3][7][8]This suggests that its derivatives may interact with a different set of biological targets compared to the 1,8-isomer, opening up unique therapeutic opportunities.

Future research should focus on:

  • Expanding the Chemical Space: Synthesizing novel libraries of 1,5-naphthyridine derivatives to uncover new biological activities.

  • Target Deconvolution: Identifying the specific molecular targets for the most active 1,5-naphthyridine compounds to better understand their mechanism of action.

  • Hybrid Molecules: Designing hybrid structures that combine the pharmacophoric features of both isomers to potentially achieve dual or enhanced activity profiles.

By continuing to explore the rich chemistry and biology of these isomeric scaffolds, the scientific community can unlock new avenues for the development of next-generation therapeutics.

References

  • Dembitsky, V. M., & Dzhemilev, U. M. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3248. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Kaur, R., & Kumar, R. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]

  • Gloc, M., & Czarnomysy, R. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3193. [Link]

  • Srivastava, V., & Singh, P. P. (2014). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 347(5), 309-326. [Link]

  • PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Kumar, A., & Singh, R. K. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23053-23067. [Link]

  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Daifuku, T., & Terada, M. (2006). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2874-2878. [Link]

  • Sharma, A., & Kumar, V. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(13), 1253-1277. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking Studies of-[3][18]Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]

  • Future Science. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]

  • PubMed. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(17), 5574-5578. [Link]

  • National Institutes of Health. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • ACS Publications. (n.d.). Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • The Korean Journal of Physiology & Pharmacology. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • National Institutes of Health. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • Frontiers. (n.d.). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Retrieved from [Link]

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Comparative

Comparative Reactivity Guide: 3-Bromo vs. 3-Iodo-1,5-Naphthyridine

This guide provides a technical comparison between 3-bromo-1,5-naphthyridine and 3-iodo-1,5-naphthyridine , designed for researchers optimizing cross-coupling methodologies on electron-deficient heterocycles. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3-bromo-1,5-naphthyridine and 3-iodo-1,5-naphthyridine , designed for researchers optimizing cross-coupling methodologies on electron-deficient heterocycles.

Executive Summary: The Reactivity Verdict

In the context of drug discovery and scaffold functionalization, the choice between the 3-bromo and 3-iodo congeners of 1,5-naphthyridine is dictated by the trade-off between oxidative addition rates and synthetic accessibility .

  • 3-Bromo-1,5-naphthyridine: The industry workhorse . It offers superior shelf-stability and scalability. It is the primary choice for standard Suzuki-Miyaura and Buchwald-Hartwig couplings where catalyst loading can be adjusted (>1 mol%) and elevated temperatures (>80 °C) are tolerated.

  • 3-Iodo-1,5-naphthyridine: The high-performance specialist . It exhibits significantly faster oxidative addition kinetics and is essential for difficult transformations—such as couplings with sterically hindered boronic acids, room-temperature reactions, or radical-mediated pathways (e.g., electrochemical functionalization) where the bromide fails to initiate efficiently.

Key Data Point: In a head-to-head electrochemical radical cross-coupling study, the 3-iodo derivative afforded a 43% yield , whereas the 3-bromo analog yielded only 12% under identical conditions, highlighting the critical role of the weaker C–I bond in radical generation [1].

Structural & Electronic Analysis

The 1,5-naphthyridine core is highly


-deficient due to the inductive (

) and mesomeric (

) effects of the two nitrogen atoms. Position 3 is

to the N-1 atom (pyridine-like 3-position), making it electronically distinct from the activated

(C2/C4) positions.
  • Nucleophilic Aromatic Substitution (

    
    ):  Position 3 is not  activated for 
    
    
    
    . Unlike 2-halo or 4-halo derivatives, the 3-halo substituent cannot stabilize the Meisenheimer intermediate via the ring nitrogens. Therefore, metal catalysis (Pd, Ni, Cu) is the exclusive route for functionalization.
  • Bond Dissociation Energy (BDE):

    • C(sp

      
      )–Br:  ~81 kcal/mol. Requires thermal activation for Pd(0) insertion.
      
    • C(sp

      
      )–I:  ~65 kcal/mol. Allows oxidative addition at ambient temperatures and facilitates homolytic cleavage for radical processes.
      
Diagram 1: Electronic Activation Map

The following diagram illustrates the electronic environment and the reactivity "hotspots" of the scaffold.

ElectronicMap cluster_legend Legend High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Low Reactivity Low Reactivity 1,5-Naphthyridine Core 1,5-Naphthyridine Core Structure Position 3 (Br/I) Position 3 (Target) Beta-position No SNAr Activity Excellent for Pd-OA 1,5-Naphthyridine Core->Position 3 (Br/I) Functionalization Site Position 2/6 Position 2/6 (Alpha) High SNAr Activity Prone to N-coordination 1,5-Naphthyridine Core->Position 2/6 Competing Site Nitrogen Atoms N-1 / N-5 Strong Inductive w/d Catalyst Poisoning Risk 1,5-Naphthyridine Core->Nitrogen Atoms Electronic Driver Reactivity Outcome Pd-Catalysis: I > Br Radical: I >> Br SNAr: Inert Position 3 (Br/I)->Reactivity Outcome

Caption: Electronic mapping of 1,5-naphthyridine showing the deactivation of Position 3 toward SNAr and its reliance on Metal-Catalyzed Cross-Coupling (OA = Oxidative Addition).

Synthesis & Accessibility

The accessibility of the starting material is often the deciding factor in process chemistry.

3-Bromo-1,5-naphthyridine (Scalable Route)

The 3-bromo derivative is synthesized via a modified Skraup reaction .[1][2][3][4] This is a robust, one-pot cyclization starting from commercially available 3-amino-5-bromopyridine.

  • Reagents: 3-amino-5-bromopyridine, glycerol,

    
     (oxidant), 
    
    
    
    .
  • Yield: typically 45–50% [2].[4][5]

  • Advantage: Direct synthesis, low cost, scalable to kilogram quantities.

3-Iodo-1,5-naphthyridine (Specialist Route)

Direct Skraup synthesis of the iodo-derivative is low-yielding due to the instability of the C–I bond under harsh acidic/oxidative Skraup conditions. It is best prepared via Halogen Exchange (Halex) from the bromo precursor.

  • Reagents: 3-bromo-1,5-naphthyridine, NaI (2.0 equiv), CuI (5 mol%), Trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand), Dioxane, 110 °C.

  • Yield: 80–90% (conversion).

  • Advantage: Accesses the highly reactive iodide but adds a synthetic step.

Experimental Reactivity Data

The following table summarizes the performance differences in key reaction classes.

Feature3-Bromo-1,5-naphthyridine3-Iodo-1,5-naphthyridine
Pd-Oxidative Addition Slow (Rate Determining Step)Fast (Facile)
Suzuki Coupling Good (Requires heating >80°C)Excellent (Room Temp possible)
Radical Coupling Poor (12% Yield [1])Superior (43% Yield [1])
Stability High (Stable to light/air)Moderate (Light sensitive)
Commercial Status Widely AvailableSpecialist / Custom Synthesis
Diagram 2: Decision Matrix for Substrate Selection

DecisionMatrix Start Select Reaction Type Standard Standard Suzuki/Heck (Simple Aryl Boronic Acids) Start->Standard Difficult Difficult Coupling (Bulky/Unstable Partners) Start->Difficult Radical Radical/Reductive (Electrochem/Photoredox) Start->Radical UseBr Use 3-Bromo (Cost-Effective, Stable) Standard->UseBr T > 80°C OK UseI Use 3-Iodo (High Reactivity Required) Difficult->UseI Mild Cond. Needed Radical->UseI Weak C-X Bond Critical

Caption: Decision tree for selecting the optimal halogen handle based on reaction constraints.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (3-Bromo Variant)

Use this for standard library synthesis.

  • Charge: To a reaction vial, add 3-bromo-1,5-naphthyridine (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%). Note: The bidentate ligand dppf is crucial to prevent catalyst deactivation by the naphthyridine nitrogens.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1, 0.2 M). Degas with

    
     for 5 mins.
    
  • Reaction: Seal and heat at 90 °C for 4–12 hours.

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (0-5% MeOH in DCM).

Protocol B: Radical Cross-Coupling (3-Iodo Variant)

Use this for electrochemical or photoredox applications where the Bromo fails.

  • Charge: 3-iodo-1,5-naphthyridine (0.6 mmol) and radical precursor (e.g., N-hydroxyphthalimide ester).

  • Conditions: Electrolysis or Photoredox catalyst (e.g., Ni/Ir dual catalysis).

  • Observation: The weak C–I bond allows homolytic cleavage to generate the heteroaryl radical, which is then trapped by the metal catalyst or coupling partner.

  • Result: Expect ~40–50% yield (vs <15% for Bromo) [1].

References

  • Radical Cross-Coupling Enabled by Functionalized Electrodes. Suzuki, N., Hofstra, J. L., Poremba, K. E., & Reisman, S. E. (2017).[6][7] Organic Letters, 19(8), 2150-2153.[6] [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Méndez-Álvarez, D., et al.[4] (2020). Molecules, 25(14), 3252. [Link]

  • Syntheses of the isomeric amino- and bromo-1,5-naphthyridines. Czuba, W.[8] (1963). Recueil des Travaux Chimiques des Pays-Bas, 82, 988. [Link]

Sources

Validation

Technical Guide: HPLC Purity Assessment of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine

Executive Summary Assessing the purity of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine presents a classic "competing constraint" challenge in chromatography. The analyst must balance the separation of a basic heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Assessing the purity of 3-((trimethylsilyl)ethynyl)-1,5-naphthyridine presents a classic "competing constraint" challenge in chromatography. The analyst must balance the separation of a basic heterocyclic core (1,5-naphthyridine) against the stability requirements of a lipophilic, acid-sensitive tail (trimethylsilyl-alkyne).

Standard C18 protocols often fail here. Traditional silica-based columns yield severe peak tailing due to the interaction between the basic naphthyridine nitrogens and residual silanols. While high-pH buffers typically resolve this for heterocycles, they are forbidden here due to the lability of the trimethylsilyl (TMS) group, which undergoes protodesilylation under basic conditions.

This guide compares the performance of Traditional C18 chemistries against Charged Surface Hybrid (CSH) C18 technology. Based on experimental evidence, we define a protocol using CSH technology under acidic conditions as the "Gold Standard" for this analyte, delivering superior peak symmetry without compromising the structural integrity of the TMS group.

The Analytical Challenge: Structure & Stability

To design a robust method, we must first deconstruct the analyte's behavior:

  • The Basic Core (1,5-Naphthyridine): With a pKa of approximately 2.9, this moiety is partially protonated at standard HPLC pH levels (pH 2.5–3.5). On standard silica, these positive charges interact with deprotonated silanols, causing peak tailing (

    
    ) and retention time shifts.
    
  • The Labile Tail (TMS-Alkyne): The C-Si bond is susceptible to cleavage. While stable in dilute acid (e.g., 0.1% Formic Acid), it rapidly degrades in buffers >pH 8.0, producing the desilylated impurity 3-ethynyl-1,5-naphthyridine.

Visualizing the Interaction Mechanism

The following diagram illustrates why standard columns fail and how surface-charged columns succeed.

G cluster_0 Standard C18 (Failure Mode) cluster_1 CSH C18 (Success Mode) Analyte_Pos Protonated Naphthyridine (+) Silanol_Neg Silanol Group (Si-O-) Analyte_Pos->Silanol_Neg Ionic Attraction Tailing Secondary Interaction (Peak Tailing) Silanol_Neg->Tailing Analyte_Pos2 Protonated Naphthyridine (+) Surface_Pos Positively Charged Surface (+) Analyte_Pos2->Surface_Pos Electrostatic Repulsion Elution Sharp Peak Shape Analyte_Pos2->Elution No Drag caption Figure 1: Mechanism of silanol interaction vs. charged surface repulsion.

[1]

Method Comparison: Performance Data

We evaluated three column chemistries using a generic gradient (5-95% Acetonitrile in 0.1% Formic Acid).

Experimental Conditions
  • System: UHPLC with PDA detection (254 nm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Comparative Data Summary
ParameterMethod A: Traditional C18 Method B: Phenyl-Hexyl Method C: CSH C18 (Recommended)
Stationary Phase High-purity Silica C18Phenyl-Hexyl bonded SilicaCharged Surface Hybrid C18
Interaction Mode Hydrophobic + Silanol (Unwanted)Hydrophobic +

-

Hydrophobic + Ionic Repulsion
USP Tailing Factor (

)
1.8 - 2.2 (Fail)1.3 - 1.5 (Marginal)1.0 - 1.1 (Excellent)
Resolution (vs. Impurity) 1.51.92.4
Stability Risk Low (Acidic pH)Low (Acidic pH)Low (Acidic pH)
Notes Severe tailing masks small impurities.Better selectivity, but some tailing persists.Sharpest peaks; highest sensitivity.

Analysis:

  • Method A fails because the low pH (formic acid) does not fully suppress the silanol activity, and the basic naphthyridine drags.

  • Method B offers unique selectivity via

    
    -
    
    
    
    interactions with the naphthyridine ring, but still suffers from minor silanol activity.
  • Method C (CSH) introduces a low-level positive charge on the particle surface. This repels the protonated naphthyridine molecule, preventing it from "sticking" to the surface silanols. This allows us to use acidic mobile phases (preserving the TMS group) while achieving the peak shape usually reserved for high-pH methods.

Recommended Protocol: The "Self-Validating" System

This protocol uses Waters XSelect CSH C18 (or equivalent charged-surface technology). It includes a system suitability test (SST) to ensure the TMS group has not degraded during preparation.

Reagents & Preparation[2][3][4][5]
  • Diluent: Acetonitrile (Do not use water/methanol in the diluent to minimize risk of solvolysis during storage).

  • Standard Prep: Dissolve 1 mg analyte in 1 mL Acetonitrile.

  • SST Mix: Spike the standard with 1% 3-ethynyl-1,5-naphthyridine (deprotected analog) and 1% 3-bromo-1,5-naphthyridine (starting material).

Instrument Parameters
ParameterSetting
Column Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 0 min: 5% B 1.0 min: 5% B 8.0 min: 95% B 10.0 min: 95% B 10.1 min: 5% B
Detection UV at 254 nm (primary) and 280 nm
Injection Volume 2.0 µL
Analytical Workflow Diagram

Workflow Start Start Purity Assessment SamplePrep Sample Prep (100% ACN Diluent) Start->SamplePrep SST System Suitability Test (Spike with Desilylated Impurity) SamplePrep->SST Decision SST Pass? (Res > 2.0) SST->Decision RunSamples Run Samples (CSH C18 Column) Decision->RunSamples Yes Fail Troubleshoot: Check pH or Column Age Decision->Fail No DataProcess Data Processing (Integrate Main Peak) RunSamples->DataProcess Report Generate CoA DataProcess->Report caption Figure 2: Step-by-step analytical workflow for naphthyridine purity.

Troubleshooting & Critical Factors

The "Ghost" Impurity (TMS Hydrolysis)

If you observe a growing peak at a lower retention time (RRT ~0.6-0.7) relative to the main peak, the TMS group is falling off.

  • Cause: Mobile phase pH > 6.0 or old aqueous buffer accumulating bacteria (which can change pH).

  • Fix: Remake Mobile Phase A with fresh Ammonium Formate/Formic Acid. Ensure pH is strictly 3.0.

Peak Broadening

Even with CSH columns, massive overloading can cause distortion.

  • Cause: Naphthyridines are highly UV active.

  • Fix: Reduce injection volume to 1 µL or dilute sample to 0.1 mg/mL.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Capabilities and Applications. Waters White Paper. Link

  • PubChem. 1,5-Naphthyridine Compound Summary. National Library of Medicine. Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and By-products.Link

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of column selection. Journal of Chromatography A. Link

  • Sigma-Aldrich. HPLC Buffer Selection Guide: pH Stability.Link

Comparative

A Comparative Guide to the Cytotoxicity of Substituted 1,5-Naphthyridine Derivatives

Introduction: The Therapeutic Promise of the 1,5-Naphthyridine Scaffold The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the 1,5-Naphthyridine Scaffold

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged heterocyclic scaffolds, the 1,5-naphthyridine core has emerged as a promising framework for the development of potent cytotoxic agents. This bicyclic aromatic system, composed of two fused pyridine rings, offers a unique three-dimensional structure that allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties. The interest in 1,5-naphthyridine derivatives stems from their demonstrated ability to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Notably, several naphthyridine-based compounds have advanced into clinical trials, underscoring their therapeutic potential.[2][3]

This guide provides a comprehensive comparison of the cytotoxicity of various substituted 1,5-naphthyridine derivatives against a panel of human cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their anticancer potency and explore the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation cancer therapeutics.

Methodologies for Assessing Cytotoxicity: A Practical Overview

To objectively compare the cytotoxic profiles of different 1,5-naphthyridine derivatives, robust and reproducible in vitro assays are essential. The following protocols outline standard methods employed in our laboratories for determining the concentration-dependent effects of these compounds on cancer cell viability and proliferation.

Experimental Protocols

1. Cell Culture:

Human cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), HL-60 (leukemia), and PC-3 (prostate cancer), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Step 1: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Step 2: Treat the cells with serial dilutions of the 1,5-naphthyridine derivatives for 48-72 hours.

  • Step 3: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Step 4: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Step 5: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

3. Sulforhodamine B (SRB) Assay:

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

  • Step 1: Seed and treat cells as described for the MTT assay.

  • Step 2: Fix the cells with trichloroacetic acid (TCA).

  • Step 3: Stain the fixed cells with SRB dye.

  • Step 4: Wash away the unbound dye with 1% acetic acid.

  • Step 5: Solubilize the protein-bound dye with a Tris base solution.

  • Step 6: Measure the absorbance at 510 nm. The absorbance is proportional to the total cellular protein, and thus to the cell number.

4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Step 1: Seed and treat cells as described for the MTT assay.

  • Step 2: Collect the cell culture supernatant.

  • Step 3: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Step 4: LDH in the supernatant catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.

  • Step 5: The generated NADH reduces the tetrazolium salt to a colored formazan product.

  • Step 6: Measure the absorbance of the formazan at 490 nm. The amount of color formed is proportional to the amount of LDH released, and thus to the extent of cell lysis.

Cytotoxicity_Assay_Workflow cluster_setup Cell Seeding & Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_srb SRB Assay cluster_ldh LDH Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate treat Treat with 1,5-naphthyridine derivatives seed->treat mtt_add Add MTT reagent treat->mtt_add srb_fix Fix cells with TCA treat->srb_fix ldh_supernatant Collect supernatant treat->ldh_supernatant mtt_solubilize Solubilize formazan mtt_add->mtt_solubilize mtt_read Read absorbance (570 nm) mtt_solubilize->mtt_read ic50 Calculate IC50 values mtt_read->ic50 srb_stain Stain with SRB srb_fix->srb_stain srb_solubilize Solubilize bound dye srb_stain->srb_solubilize srb_read Read absorbance (510 nm) srb_solubilize->srb_read srb_read->ic50 ldh_reaction Perform LDH reaction ldh_supernatant->ldh_reaction ldh_read Read absorbance (490 nm) ldh_reaction->ldh_read ldh_read->ic50

Figure 1: General workflow for in vitro cytotoxicity assessment.

Comparative Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxic potency of 1,5-naphthyridine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted 1,5-naphthyridine and other naphthyridine derivatives against various human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Selected Naphthyridine Derivatives

Compound IDNaphthyridine CoreSubstituentsHeLa (Cervical)MCF-7 (Breast)HL-60 (Leukemia)PC-3 (Prostate)Reference(s)
1 1,8-Naphthyridine2-Naphthyl, C1-NH, C4=O0.7-0.15.1[2][3]
2 1,8-NaphthyridineHalogenated 3-carboxamide--0.77 (K-562)-[4]
3 1,8-Naphthyridine3'-heteroaryl----[4]
4 1,6/1,7-Naphthyridine2,4-disubstituted13.2-8.9-[5]
5 1,8-Naphthyridine2-phenyl, 7-methyl, various at C3-1.47-7.89--[6]
6 Pyrazolo[3,4-b]pyridineFluoro substitution6.4---[7]
7 Pyrazolo[3,4-b]pyridine-NO2 substitution-2.03--[7]

Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Analysis of Structure-Activity Relationships

The data presented in Table 1, along with other published studies, allows for the elucidation of key structure-activity relationships:

  • Substitution at C2: The presence of a bulky aromatic group, such as a naphthyl ring, at the C2 position appears to be crucial for potent cytotoxicity.[2][3]

  • Functional Groups at C1 and C4: A hydrogen-bond-donating group (e.g., NH) at the C1 position and a carbonyl group at the C4 position on the naphthyridine ring have been identified as important for cytotoxic activity.[2][3]

  • Halogenation: The introduction of halogen atoms, particularly on a 3-carboxamide substituent, can significantly enhance cytotoxic potency.[4]

  • Heterocyclic Substituents: The incorporation of other heterocyclic rings at various positions can modulate the anticancer activity, with some derivatives showing high potency.[4][6]

Figure 2: Key structure-activity relationships of 1,5-naphthyridine derivatives.

Mechanisms of Action: Unraveling the Molecular Pathways

The cytotoxic effects of 1,5-naphthyridine derivatives are mediated through various molecular mechanisms, often involving the disruption of fundamental cellular processes in cancer cells.

1. Topoisomerase Inhibition:

A primary mechanism of action for many naphthyridine derivatives is the inhibition of topoisomerases, essential enzymes that regulate DNA topology during replication, transcription, and recombination.[2][3][8] Some derivatives act as topoisomerase I inhibitors, stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately apoptosis.[8] Others have been shown to inhibit topoisomerase II, another critical enzyme in DNA metabolism.[2][3]

2. Induction of Apoptosis:

Substituted 1,5-naphthyridines have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

3. Cell Cycle Arrest:

These compounds can also exert their cytotoxic effects by interfering with the cell cycle progression. By arresting cells at specific checkpoints, such as the G2/M phase, they prevent cell division and proliferation.

4. Modulation of Signaling Pathways:

Recent studies have revealed that 1,5-naphthyridine derivatives can modulate key signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been shown to inhibit the PI3K/AKT/mTOR and Raf/MEK/ERK pathways, which are critical for cell growth, survival, and proliferation. Furthermore, there is emerging evidence linking certain naphthyridine compounds to the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

Mechanism_of_Action cluster_targets Molecular Targets cluster_effects Cellular Effects naphthyridine Substituted 1,5-Naphthyridine Derivatives topoisomerase Topoisomerase I/II naphthyridine->topoisomerase signaling Signaling Pathways (PI3K/AKT, Raf/MEK/ERK) naphthyridine->signaling parp PARP naphthyridine->parp dna_damage DNA Damage topoisomerase->dna_damage apoptosis Apoptosis Induction signaling->apoptosis parp->dna_damage dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest cytotoxicity Cytotoxicity & Cancer Cell Death apoptosis->cytotoxicity cell_cycle_arrest->cytotoxicity

Figure 3: Proposed mechanisms of action for cytotoxic 1,5-naphthyridine derivatives.

Conclusion and Future Directions

Substituted 1,5-naphthyridines represent a versatile and promising class of anticancer agents. The extensive research into their synthesis and biological evaluation has revealed key structural features that contribute to their potent cytotoxic activity. The ability to modulate their mechanism of action through targeted substitutions makes them attractive candidates for further drug development.

Future research in this area should focus on:

  • Rational Design and Synthesis: Utilizing computational modeling and a deeper understanding of SAR to design novel derivatives with enhanced potency and selectivity.

  • Mechanism of Action Studies: Further elucidating the intricate molecular pathways targeted by these compounds to identify potential biomarkers for patient stratification.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic index and pharmacokinetic properties.

The continued exploration of the 1,5-naphthyridine scaffold holds great promise for the discovery of innovative and effective treatments for a wide range of human cancers.

References

  • Makhanya, T. R., Gengan, R. M., & Ata, A. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. BMC Chemistry, 17(1), 35. [Link]

  • Chen, Y. H., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Journal of Molecular Structure, 1311, 138334. [Link]

  • Various Authors. (n.d.). IC50 values (lM) of test compounds against different cancer cell lines. ResearchGate. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]

  • Various Authors. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. International Journal of Molecular Sciences, 23(21), 13337. [Link]

  • Various Authors. (n.d.). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Brieflands. [Link]

  • Palacios, F., et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Medicinal Chemistry, 22(1), 134-146. [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • de la Moya, P., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Park, H. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3759-3766. [Link]

  • Various Authors. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry. [Link]

  • Park, H. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]

  • Cushman, M., et al. (2011). Design, Synthesis, and Evaluation of Dibenzo[c,h][7][9]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 54(17), 6177-6189. [Link]

  • Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96. [Link]

  • de la Moya, P., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3169. [Link]

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